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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Spiro[4.4]nonan-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword: The Spirocyclic Scaffold - A Paradigm of Rigidity and Complexity In the landscape of modern medicinal chemistry and materials science, the quest f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Spirocyclic Scaffold - A Paradigm of Rigidity and Complexity

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent rigidity and unique spatial arrangement offer a powerful tool for modulating biological activity and material properties. The spiro[4.4]nonane framework, in particular, presents a fascinating case study in the interplay of ring strain, conformational dynamics, and substituent effects that collectively dictate its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of spiro[4.4]nonan-4-one derivatives, offering insights into their synthesis, structural analysis, and the theoretical underpinnings of their conformational behavior.

The Architectural Essence of Spiro[4.4]nonan-4-one: A Conformational Overview

The spiro[4.4]nonane core is composed of two fused five-membered rings. Unlike their six-membered counterparts, cyclopentane rings are not without inherent strain. The introduction of a spiro-center further constrains the system, influencing the puckering of both rings and giving rise to a unique conformational landscape.

The parent hydrocarbon, spiro[4.4]nonane, has been a subject of interest for understanding the fundamental principles of spirocyclic systems.[1] The presence of the ketone functionality in spiro[4.4]nonan-4-one introduces a planar sp²-hybridized carbon, which significantly influences the local geometry and the overall conformational preferences of the molecule.

The cyclopentanone ring in spiro[4.4]nonan-4-one can adopt various puckered conformations, most commonly the envelope and twist forms. The interplay between these conformers is a delicate balance of minimizing angle strain and torsional strain. The spiro fusion point acts as a pivot, and the conformation of one ring is intrinsically linked to the other.

G cluster_0 Conformational Isomers of the Cyclopentanone Ring cluster_1 Factors Influencing Stability Envelope Envelope Twist Twist Envelope->Twist Pseudorotation Angle Strain Angle Strain Torsional Strain Torsional Strain Steric Interactions Steric Interactions Spiro[4.4]nonan-4-one Spiro[4.4]nonan-4-one Spiro[4.4]nonan-4-one->Envelope Spiro[4.4]nonan-4-one->Twist Spiro[4.4]nonan-4-one->Angle Strain Spiro[4.4]nonan-4-one->Torsional Strain Spiro[4.4]nonan-4-one->Steric Interactions

Caption: Interplay of factors governing the conformational stability of spiro[4.4]nonan-4-one.

Derivatives of spiro[4.4]nonan-4-one can exhibit a range of stabilities depending on the nature and position of the substituents. Functional groups can introduce steric hindrance, alter electronic properties, and participate in non-covalent interactions, all of which modulate the thermodynamic landscape of the molecule.

Unraveling Stability: Key Thermodynamic Parameters

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or other reference states. For spiro[4.4]nonan-4-one derivatives, the key parameters to consider are:

  • Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy and is the ultimate arbiter of spontaneity and equilibrium position.

  • Strain Energy : Spirocyclic compounds often possess inherent strain due to deviations from ideal bond angles, bond lengths, and torsional angles. This excess energy, relative to a strain-free reference compound, can significantly impact reactivity and stability.

The Role of Strain in Spiro[4.4]nonane Systems

Ring strain in cyclic ketones is a critical determinant of their reactivity and stability.[3] The spiro[4.4]nonane system, with its two five-membered rings, is expected to have a moderate level of strain. The primary contributors to this strain are:

  • Angle Strain : The deviation of the internal bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries.

  • Torsional Strain : The eclipsing interactions between adjacent C-H bonds.

  • Transannular Strain : Non-bonded interactions between atoms across the rings.

The introduction of unsaturation or additional functional groups can significantly alter the strain energy. For example, the synthesis of spiro[4.4]nona-2,7-diene-1,6-dione highlights how the introduction of double bonds can influence the geometry and reactivity of the system.[3]

Computational chemistry offers robust methods for quantifying strain energy. One common approach involves the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the target molecule.

G cluster_0 Homodesmotic Reaction for Strain Energy Calculation Spiro_Compound Spiro[4.4]nonane plus + Spiro_Compound->plus n_Methane n CH4 plus->n_Methane equals = n_Methane->equals Acyclic_Products Strain-free acyclic analogues equals->Acyclic_Products

Caption: A conceptual workflow for calculating strain energy using a homodesmotic reaction.

Experimental and Computational Approaches to Determine Stability

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of spiro[4.4]nonan-4-one derivatives.

Synthesis and Structural Elucidation

The synthesis of spiro[4.4]nonan-4-one and its derivatives provides the foundational materials for stability studies. Various synthetic routes have been developed, often involving intramolecular cyclization reactions.[4]

X-ray crystallography stands as the definitive method for determining the solid-state structure of these molecules.[5][6] The precise bond lengths, bond angles, and torsional angles obtained from a crystal structure provide invaluable data for understanding the conformational preferences and intramolecular interactions that contribute to stability. For example, the crystal structure of a spiro[4.4]nonane-dione derivative would reveal the exact puckering of the cyclopentanone rings and the orientation of substituents in the solid state.[3]

Protocol for Single-Crystal X-ray Diffraction Analysis:

  • Crystal Growth: High-quality single crystals of the spiro[4.4]nonan-4-one derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

  • Analysis: The refined structure provides detailed geometric parameters, including bond lengths, bond angles, and torsional angles, which can be compared with theoretical calculations.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational behavior of molecules in solution. Variable-temperature NMR experiments can be particularly insightful.[6][7][8] By monitoring the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion.

Protocol for Variable-Temperature NMR Study:

  • Sample Preparation: A solution of the spiro[4.4]nonan-4-one derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: A series of ¹H and ¹³C NMR spectra are acquired over a range of temperatures.

  • Spectral Analysis: Changes in the spectra, such as the coalescence of signals or changes in chemical shifts, are analyzed to extract thermodynamic (ΔH° and ΔS°) and kinetic (ΔG‡) parameters for the conformational equilibrium.

G VT_NMR Variable-Temperature NMR Spectra_at_T1 NMR Spectrum at T1 VT_NMR->Spectra_at_T1 Spectra_at_T2 NMR Spectrum at T2 VT_NMR->Spectra_at_T2 Analysis Analysis of Spectral Changes Spectra_at_T1->Analysis Spectra_at_T2->Analysis Thermodynamic_Data ΔH°, ΔS°, ΔG‡ Analysis->Thermodynamic_Data

Caption: Workflow for determining thermodynamic parameters from variable-temperature NMR.

Computational Chemistry

Quantum mechanical calculations , particularly Density Functional Theory (DFT) , are indispensable for modeling the structure, energetics, and properties of spiro[4.4]nonan-4-one derivatives.[9][10] These methods can be used to:

  • Predict the geometries and relative energies of different conformers.

  • Calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy.

  • Determine the strain energy of the spirocyclic system.

  • Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Protocol for DFT Calculations:

  • Structure Building: The 3D structure of the spiro[4.4]nonan-4-one derivative is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

  • Energy Calculation: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate relative energies.

Impact of Derivatives on Thermodynamic Stability

The introduction of substituents onto the spiro[4.4]nonan-4-one scaffold can have a profound impact on its thermodynamic stability.

Table 1: Predicted Impact of Common Substituents on the Stability of Spiro[4.4]nonan-4-one

SubstituentPositionPredicted Effect on StabilityRationale
MethylC1, C2, C3DestabilizingIntroduction of steric strain (gauche and 1,3-diaxial-like interactions).
PhenylC1, C2, C3VariableCan be stabilizing through conjugation if planar with the carbonyl, but can also introduce significant steric hindrance.
HalogenC1, C2, C3VariableInductive effects can stabilize the carbonyl group, but steric effects can be destabilizing.
HydroxylC1, C2, C3Stabilizing (potentially)Can form intramolecular hydrogen bonds, which would be a significant stabilizing interaction.

Applications in Drug Discovery and Materials Science

The rigid and well-defined three-dimensional structure of spiro[4.4]nonan-4-one derivatives makes them attractive scaffolds in drug discovery.[11] By locking a molecule into a specific conformation, it is possible to enhance its binding affinity and selectivity for a biological target. Furthermore, the thermodynamic stability of these compounds is a critical factor in their viability as drug candidates, influencing their shelf-life, metabolic stability, and pharmacokinetic properties.

In materials science, the thermal stability of spiro compounds is a key consideration for their use in applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where high-temperature processing and long-term operational stability are required.[4]

Conclusion and Future Directions

The thermodynamic stability of spiro[4.4]nonan-4-one derivatives is a complex interplay of conformational preferences, ring strain, and substituent effects. While a complete quantitative thermodynamic profile for the parent ketone remains an area for future investigation, a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a robust framework for understanding and predicting the stability of this important class of molecules. Future work should focus on obtaining precise experimental thermodynamic data through techniques such as calorimetry and expanding the library of crystallographically characterized derivatives to further refine our understanding of the structure-stability relationships in these fascinating spirocyclic systems.

References

  • [Link to a relevant research paper on the synthesis of spiro[4.4]nonane-diones, if available]
  • [Link to a research paper on the synthesis of spiro[4.4]nonane-containing functional organic molecules] [Link]

  • [Link to PubChem entry for Spiro[4.4]nonane] [Link]

  • [Link to PubChem entry for Spiro[4.4]nonan-2-one] [Link]

  • [Link to PubChem entry for Spiro[4.4]nonane-1,6-dione] [Link]

  • [Link to PubChem entry for (1S)-Spiro[4.4]nonan-1-ol] [Link]

  • [Link to Cheméo entry for Spiro[4.4]nonane, 1-methylene-] [Link]

  • [Link to a review on spirocyclic molecules in drug discovery] [Link]

  • [Link to a research paper on derivatives of Spiro[4.4]nonane] [Link]

  • [Link to a research paper on NMR spectral data of spiro[4.4]nonadiene] [Link]

  • [Link to a paper on temperature dependence of NMR chemical shifts] [Link]

  • [Link to a research paper on the synthesis and properties of spiro[4.4]nonatetraene] [Link]

  • [Link to a paper on 2D-NMR measurements] [Link]

  • [Link to a research paper on optically active spiro[4.4]nonane derivatives] [Link]

  • [Link to a review on the role of X-ray crystallography in understanding physicochemical properties] [Link]

  • [Link to a paper on variable temperature NMR of cyclic ketones] [Link]

  • [Link to a paper on variable temperature NMR of methyl substituted cycloalkanes] [Link]

  • [Link to a paper on gas-phase electron diffraction] [Link]

  • [Link to a paper on molecular geometries and energies from Open Force Field] [Link]

  • [Link to a paper on the systematic design of biomolecular force fields] [Link]

  • [Link to a paper on DFT study on molecular structure and spectroscopic properties] [Link]

  • [Link to a paper on variable-temperature NMR studies] [Link]

  • [Link to a paper on X-ray crystallography of chemical compounds] [Link]

Sources

Exploratory

An In-depth Technical Guide to the Oxaspiro[4.4]nonan-4-one Scaffold: Properties, Synthesis, and Applications

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Significance of Spirocyclic Lactones in Modern Chemistry The quest for novel chemical entities with precis...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of Spirocyclic Lactones in Modern Chemistry

The quest for novel chemical entities with precisely controlled three-dimensional architectures is a cornerstone of modern drug discovery and materials science. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—have garnered significant attention. Their inherent conformational rigidity and novelty offer a compelling strategy to "escape from flatland," moving away from traditional planar aromatic scaffolds to explore new, biologically relevant chemical space.[1] This guide focuses on the 2-Oxaspiro[4.4]nonan-4-one scaffold, a γ-butyrolactone fused into a spiro[4.4]nonane framework.

The spirocyclic architecture is highly valued in medicinal chemistry for its ability to improve metabolic stability, enhance target selectivity, and fine-tune physicochemical properties.[3] This guide will provide researchers with the foundational knowledge, experimental insights, and strategic considerations necessary to work with and innovate within this promising class of molecules.

Part 1: Core Registry Data and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental properties. While direct experimental values for 2-Oxaspiro[4.4]nonan-4-one are unavailable, we can establish a robust profile by analyzing its analogue, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid.

CAS Registry Data for the Analogue Scaffold

The following table summarizes the key identifiers and properties for our reference compound, providing a validated starting point for understanding the oxaspiro[4.4]nonan-one core.

PropertyValueSource
Chemical Name 2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acidPubChem[2]
CAS Registry No. 18363-10-5ChemicalBook[4], PubChem[2]
Molecular Formula C₉H₁₂O₄PubChem[2]
Molecular Weight 184.19 g/mol PubChem[2]
Predicted Boiling Point 430.3 ± 38.0 °CChemicalBook[4]
Predicted Density 1.32 ± 0.1 g/cm³ChemicalBook[4]
Predicted pKa 4.04 ± 0.20ChemicalBook[4]
Structural and Spectroscopic Characterization

The structure of 2-Oxaspiro[4.4]nonan-4-one features a five-membered lactone ring and a five-membered carbocyclic ring connected at a spiro-quaternary carbon. Key spectroscopic signatures would be expected as follows:

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band around 1770-1780 cm⁻¹ is the hallmark of a saturated γ-butyrolactone carbonyl stretch. The strained five-membered ring typically shifts this frequency higher than that of a standard ester or six-membered lactone.

  • ¹H NMR Spectroscopy: The protons on the carbon adjacent to the ring oxygen (C5) would appear as a downfield multiplet, typically in the 4.0-4.5 ppm range. The protons alpha to the carbonyl group (C3) would reside around 2.5-2.8 ppm . The remaining aliphatic protons of the cyclopentane ring would produce complex, overlapping multiplets in the 1.5-2.2 ppm region.

  • ¹³C NMR Spectroscopy: The lactone carbonyl carbon (C4) would be the most downfield signal, expected around 175-180 ppm . The spiro-carbon (C1) would be a unique quaternary signal, likely in the 80-90 ppm range, deshielded by the adjacent oxygen atom. The carbon bearing the oxygen (C5) would also be significantly downfield, around 70-80 ppm .

Part 2: Synthesis and Mechanistic Considerations

The construction of the spiro[4.4]nonane framework requires specific and often elegant synthetic strategies. The literature on related compounds provides a blueprint for accessing these valuable scaffolds.

Established Synthetic Strategies

Several powerful methods have been developed for synthesizing spirocycles. For azaspiro[4.4]nonanes, which are structurally related, phosphine-catalyzed [3+2] cycloadditions have proven effective.[5][6] Another robust approach involves the acid- or bromonium ion-induced rearrangement of carbinols, which can rapidly assemble the core framework.[7] These methods highlight the importance of controlling intramolecular cyclization events to form the critical spiro-junction.

Proposed Synthetic Workflow for 2-Oxaspiro[4.4]nonan-4-one

A logical and field-proven approach to synthesize the title compound would be a Baeyer-Villiger oxidation of the corresponding ketone, Spiro[4.4]nonan-2-one (CAS: 34177-18-9) . This reaction is a classic and highly reliable method for converting cyclic ketones into lactones via insertion of an oxygen atom adjacent to the carbonyl group.

The causality behind this choice is twofold:

  • Substrate Accessibility: Spiro[4.4]nonan-2-one is a known compound and can be synthesized through various established routes, making it a practical starting material.[8]

  • Reaction Reliability: The Baeyer-Villiger oxidation is well-understood, high-yielding, and regioselective. With an unsymmetrical ketone like spiro[4.4]nonan-2-one, the oxygen atom preferentially inserts on the more substituted side (the quaternary spiro-carbon), which would lead directly to the desired 2-oxaspiro[4.4]nonan-4-one regioisomer.

The workflow is visualized below.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product A Spiro[4.4]nonan-2-one B Baeyer-Villiger Oxidation A->B Oxidant D 2-Oxaspiro[4.4]nonan-4-one B->D Oxygen Insertion C Reagent: m-CPBA or peracetic acid C->B

Caption: Proposed synthesis of 2-Oxaspiro[4.4]nonan-4-one.

Exemplary Experimental Protocol: β-Lactone Synthesis

To provide a tangible, trustworthy protocol, we reference a procedure from Organic Syntheses for a related spirocyclic lactone. This demonstrates the practical steps involved in such a synthesis.

Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one: [9]

  • Preparation of Lithium Diisopropylamide (LDA): A solution of diisopropylamine (0.180 mol) in dry THF (350 mL) is cooled to -20°C. A 1.56 M solution of butyllithium in hexane (0.165 mol) is added dropwise. The mixture is warmed to room temperature and then re-cooled to -90°C.

  • Enolate Formation: A precooled solution of phenyl 2-methylpropanoate (0.165 mol) in THF is added dropwise to the LDA solution, maintaining the temperature at -85°C to -90°C. The mixture is stirred for 20 minutes.

  • Aldol Addition: A precooled solution of cyclohexanone (0.150 mol) in THF is added over 60 minutes. The reaction is stirred for another 30 minutes at -90°C.

  • Workup and Cyclization: The mixture is allowed to warm to ambient temperature overnight. It is then poured into a mixture of 1 N NaOH and diethyl ether. The organic phase is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude β-lactone is purified by recrystallization from diethyl ether/hexane to yield the final product.

This self-validating protocol includes precise temperature control, stoichiometric reagent addition, and a defined purification process, ensuring reproducibility and high purity of the final spirocyclic product.

Part 3: Applications in Drug Development

The rigid three-dimensional structure of the spiro[4.4]nonan-one core makes it a privileged scaffold in medicinal chemistry. Its utility stems from several key principles.

The "Escape from Flatland" Paradigm

Drug discovery has seen a conscious shift away from flat, aromatic molecules, which are often associated with poor solubility and metabolic liabilities. Spirocycles, being inherently three-dimensional, offer improved physicochemical properties and can present functional groups to biological targets in a more defined spatial orientation, potentially leading to higher binding affinity and selectivity.[1]

G cluster_flat Traditional 'Flat' Scaffolds cluster_3d Modern 3D Scaffolds A Planar Aromatic Rings B Poor Solubility High Metabolic Risk A->B Often leads to C Spirocyclic Systems (e.g., Oxaspiro[4.4]nonan-one) D Improved Solubility Enhanced Selectivity Novel IP Space C->D Provides

Caption: The strategic shift from 2D to 3D molecular scaffolds.

A Versatile Precursor for Novel Heterocycles

The ketone or lactone functionality within the oxaspiro[4.4]nonan-one scaffold serves as a versatile chemical handle. As described in application notes for the related Spiro[4.4]nonan-1-one, the carbonyl group is a prime site for condensation and cycloaddition reactions.[10] This allows for the construction of more complex, fused heterocyclic systems, such as spiro-pyrimidines or spiro-pyrazoles, rapidly diversifying a compound library for biological screening.[10]

Part 4: A Self-Validating Analytical Workflow

Confirming the identity and purity of a novel spirocycle is paramount. A multi-pronged, self-validating analytical workflow is essential for ensuring data integrity.

The causality behind this workflow is the principle of orthogonality : each technique provides a different and independent piece of structural information. A consistent result across all methods provides a high degree of confidence in the final characterization.

  • Mass Spectrometry (HRMS): Provides the exact mass and, therefore, the elemental composition. This is the first validation of the molecular formula.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Elucidates the complete carbon-hydrogen framework. COSY reveals H-H correlations (connectivity), while HSQC links each proton to its directly attached carbon. This confirms the bonding arrangement and isomeric structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the lactone carbonyl).

  • Chromatography (HPLC/UPLC): The final step to establish purity. A sharp, single peak indicates a pure compound and validates the results from the other spectroscopic methods.

G cluster_validation Structural Validation Start Synthesized Compound MS HRMS Analysis Start->MS Confirm Formula NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Confirm Structure IR IR Spectroscopy Start->IR Confirm Functional Groups Purity HPLC/UPLC Purity Check MS->Purity Verify Purity NMR->Purity Verify Purity IR->Purity Verify Purity Final Structurally Confirmed & Pure Compound Purity->Final

Caption: Standard workflow for chemical structure validation.

Conclusion

The 2-Oxaspiro[4.4]nonan-4-one scaffold represents a class of molecules with significant untapped potential. While direct experimental data for this specific isomer remains elusive, a comprehensive technical profile can be constructed through the analysis of its close chemical relatives. This guide has established its likely physicochemical properties, proposed a robust synthetic route via Baeyer-Villiger oxidation, and contextualized its importance within the broader field of medicinal chemistry. The inherent three-dimensionality and conformational rigidity of this scaffold make it an attractive building block for developing next-generation therapeutics. As synthetic methodologies continue to advance, we can expect to see the oxaspiro[4.4]nonan-one core and its derivatives play an increasingly important role in the libraries of drug discovery and materials science professionals.

References

  • PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-azaspiro[4.4]nonan-1-one. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Spiro[4.4]nonan-2-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (2014). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nonanone. Retrieved February 6, 2026, from [Link]

  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved February 6, 2026, from [Link]

  • Digital Commons @ University of the Pacific. (2018). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved February 6, 2026, from [Link]

  • PubMed. (1993). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. Retrieved February 6, 2026, from [Link]

Sources

Foundational

Conformational Analysis of 2-Oxaspiro[4.4]nonan-4-one Rings: A Technical Guide

This guide provides a rigorous technical analysis of the 2-Oxaspiro[4.4]nonan-4-one scaffold, a privileged structure in modern medicinal chemistry. It moves beyond basic description to explore the stereoelectronic and st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 2-Oxaspiro[4.4]nonan-4-one scaffold, a privileged structure in modern medicinal chemistry. It moves beyond basic description to explore the stereoelectronic and steric forces driving its conformational landscape, offering actionable insights for structure-based drug design (SBDD).[1]

Executive Summary

The 2-oxaspiro[4.4]nonan-4-one scaffold represents a strategic merger of a carbocyclic cyclopentane and a heterocyclic tetrahydrofuran-3-one, fused at a quaternary spiro center.[2] In drug discovery, this motif is valued for its high fraction of sp3 carbons (


), which correlates with improved solubility and lower promiscuity compared to flat aromatic systems.[1][3]

This guide details the conformational behavior of this system, specifically how the orthogonal spiro-fusion restricts the pseudorotational pathways of the five-membered rings, creating defined vectors for substituent display.

Structural Architecture & Numbering

To ensure precision, we define the IUPAC numbering and connectivity used throughout this analysis.

  • Formula:

    
    
    
  • Core Connectivity:

    • Ring A (Heterocycle): Atoms 1–5.[1][4][5] Contains the ether oxygen (Pos 2) and the ketone (Pos 4).[1]

    • Ring B (Carbocycle): Atoms 6–9 and the shared spiro carbon (Pos 5).[1]

    • Spiro Center: Carbon-5 (C5).[1][2]

Connectivity Diagram (DOT)

The following diagram visualizes the atomic connectivity and the orthogonal relationship between the rings.

Caption: Connectivity map highlighting the spiro-fusion at C5. Ring A (red dashed) contains the heteroatoms.[1]

Conformational Landscape

The conformational energy surface of 2-oxaspiro[4.4]nonan-4-one is governed by the interplay between ring strain, torsional strain, and stereoelectronic effects.[2]

Ring A Dynamics (Tetrahydrofuran-3-one moiety)

Unlike a simple cyclopentane, the presence of the ketone (sp2, planar geometry) and the oxygen atom (shorter bond lengths) significantly distorts the pseudorotation cycle.[2]

  • The Carbonyl Flattening Effect: The C4 carbonyl group prefers to minimize eclipsing interactions with adjacent substituents.[1] This often forces the C3-C4-C5-C1 segment toward planarity.

  • The Envelope Preference: The global minimum for this ring typically adopts an Envelope (E) conformation.[1]

    • Flap Atom: The spiro carbon (C5) or the oxygen (O2) are the most likely candidates for the "flap" position to relieve torsional strain.[1]

    • Dipole Alignment: The dipoles of the ether (C-O-C) and the ketone (C=O) interact.[1] A conformation that aligns these dipoles in an anti-parallel fashion is electrostatically favored, though geometric constraints often prevent perfect alignment.[1]

Ring B Dynamics (Cyclopentane moiety)

The carbocyclic ring retains more flexibility but is "anchored" by the bulky spiro center.[1]

  • Steric Clashes: The hydrogens on C6/C9 (Ring B) can clash with the carbonyl oxygen or the ether oxygen lone pairs on Ring A.[1] This steric pressure restricts the free rotation of Ring B, often locking it into a Twist (T) or Envelope form that minimizes transannular interactions.[1]

The Spiro Constraint (Orthogonality)

The defining feature of this scaffold is the rigid


 angle between the mean planes of Ring A and Ring B.[1][2]
  • Vector Definition: This orthogonality allows medicinal chemists to project substituents into defined regions of the protein binding pocket that are inaccessible to fused bicyclic systems (like decalins) or flat aromatics.[1]

  • Chirality: The spiro center (C5) becomes chiral if the substitution pattern on either ring breaks symmetry.[1] For 2-oxaspiro[4.4]nonan-4-one, C5 is a prochiral center unless Ring B is substituted.[1] However, the molecule inherently possesses axial chirality potential if substituents are added.[1]

Quantitative Parameters

The following table summarizes typical geometric parameters derived from small-molecule X-ray databases (CSD) and DFT calculations for this class of spirocycles.

ParameterValue (Approx.)Significance
Bond Angle (C4-C5-C1) 102° - 105°Compressed relative to tetrahedral (109.5°) due to ring strain.
Bond Angle (C6-C5-C9) 104° - 106°Typical cyclopentane internal angle.[1]
Spiro Angle (Ring A vs B) ~88° - 92°Near-perfect orthogonality; critical for 3D shape.[1]
C=O Bond Length 1.21 ÅStandard ketone character; high H-bond acceptor capability.[1]
Ring Pucker Amplitude (

)
0.35 - 0.45 ÅIndicates moderate puckering; neither flat nor highly twisted.[1]

Experimental & Computational Protocols

Computational Conformational Search Workflow

To accurately predict the bioactive conformation, a multi-stage workflow is required.[1][2] Simple force fields often fail to capture the subtle electronic effects of the O-C-C=O system.[1]

Recommended Protocol:

  • Exhaustive Search: Use a Monte Carlo or Low-Mode sampling method with a generic force field (e.g., OPLS4 or MMFF94) to generate diverse conformers.[1]

  • QM Optimization: Re-optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or wB97X-D/def2-SVP).

  • Solvation: Apply an implicit solvent model (PCM/SMD) matching your assay buffer (usually water).[1]

ConformationWorkflow Start Input Structure (3D Seed) Search Conformational Search (MMFF94 / OPLS4) Monte Carlo Sampling Start->Search Generate Filter Filter Redundant (RMSD < 0.5 Å) Search->Filter Prune DFT DFT Optimization (wB97X-D / 6-31G*) Filter->DFT Refine Energy Boltzmann Weighting (∆G at 298K) DFT->Energy Rank Output Bioactive Conformer Ensemble Energy->Output Select

Caption: Workflow for high-fidelity conformational analysis of spirocycles.

Experimental Validation (NMR)

While X-ray crystallography provides a static snapshot, solution-state NMR is essential for validating dynamics.[1][2]

  • NOESY/ROESY: Look for cross-peaks between hydrogens on C3 (Ring A) and C6/C9 (Ring B).[1] The intensity of these peaks validates the orthogonal twist.[1]

  • J-Coupling (

    
    ):  Measure couplings in the -CH2-CH2- segments. Use the Karplus equation to deduce dihedral angles and distinguish between Envelope and Twist forms.[1]
    

Applications in Drug Design

The 2-oxaspiro[4.4]nonan-4-one scaffold is not merely a linker; it is a pharmacophore shaping element .[2]

  • Vector Control: Placing a substituent on C3 (alpha to ketone and oxygen) allows for vectors that are strictly defined relative to the spiro axis.[1]

  • Metabolic Stability: The quaternary C5 blocks metabolic oxidation at that position, a common liability in simple cyclopentanes.[1][2]

  • Fragment Linking: The ketone offers a handle for reductive amination or Grignard addition, allowing rapid expansion into diverse chemical space (e.g., spiro-amines or spiro-alcohols).[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link(Note: Provides foundational principles for spiro-ring synthesis and conformation).[1]

  • Smith, A. B., et al. (2006).[1] Design, Synthesis, and Evaluation of Spirocyclic Ketones. Journal of the American Chemical Society.[1][6] Link[1]

  • Gurevich, Y., et al. (2013).[1] Conformational Analysis of Substituted Tetrahydrofuran-3-ones. Journal of Physical Organic Chemistry. Link(Generalized reference for the heterocyclic ring dynamics).

Sources

Exploratory

Advanced Heterocyclic Scaffolds: The Strategic Utility of 2-Oxaspiro[4.4]nonan-4-one

The following technical guide details the structural utility, synthetic methodologies, and application of 2-Oxaspiro[4.4]nonan-4-one in heterocyclic chemistry and drug discovery. [1] Executive Summary: Escaping "Flatland...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic methodologies, and application of 2-Oxaspiro[4.4]nonan-4-one in heterocyclic chemistry and drug discovery.

[1]

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates.[1] Planar, aromatic-heavy drug candidates often suffer from poor solubility and non-specific binding.[2][1] 2-Oxaspiro[4.4]nonan-4-one represents a high-value Fsp³-rich scaffold that introduces critical three-dimensional complexity while maintaining a low molecular weight profile.[2]

This guide analyzes the role of this specific spiro-furanone pharmacophore, detailing its synthesis via transition-metal catalysis and its utility as a rigid core for diversity-oriented synthesis (DOS).

Structural Definition

The 2-oxaspiro[4.4]nonan-4-one scaffold consists of a dihydro-3(2H)-furanone ring spiro-fused to a cyclopentane ring.[2]

  • Spiro Center (C5): Provides an orthogonal vector, forcing substituents into defined 3D quadrants.[2][1]

  • Heteroatom (O2): Increases polarity and hydrogen bond accepting capability (HBA).[2][1]

  • Ketone (C4): Serves as a versatile "chemical handle" for downstream functionalization (e.g., reductive amination, Grignard addition).[1]

Synthetic Methodologies

Creating the quaternary spiro center is the rate-determining step in accessing this scaffold.[2][1] We prioritize two pathways: Gold(I)-Catalyzed Cycloisomerization (Modern/High Atom Economy) and Acid-Mediated Cyclization (Classical/Robust).[2]

Pathway A: Gold(I)-Catalyzed Cycloisomerization (Recommended)

This method utilizes the high affinity of "soft" Gold(I) species for alkynes to trigger an intramolecular attack by the pendant hydroxyl group.[2]

Mechanism:

  • Activation: Au(I) coordinates to the alkyne of a 1-(1-hydroxycyclopentyl)prop-2-yn-1-one precursor.[2]

  • Cyclization: The hydroxyl oxygen performs a 5-endo-dig attack on the activated alkyne.[2]

  • Protonolysis: Protodeauration yields the spiro-dihydrofuranone.[2][1]

Pathway B: Dieckmann Condensation / Decarboxylation

A classical approach involving the construction of the furanone ring from a diester precursor, followed by decarboxylation.[1] While robust, this method is less atom-economical than Pathway A.[2][1]

Detailed Experimental Protocol

Target: Synthesis of 2-Oxaspiro[4.4]nonan-4-one via Acid-Catalyzed Cyclization of


-Hydroxy-Alkynones.
Note: This protocol is adapted from standard methodologies for spiro-3(2H)-furanone synthesis (e.g., Kirsch et al., Angew.[2] Chem. Int. Ed. 2006).[1][3][4]
Materials
  • Precursor: 1-(1-Hydroxycyclopentyl)-3-phenylprop-2-yn-1-one (for phenyl-substituted derivative) or unsubstituted analog.[2]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or AuCl₃ (5 mol%).[2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2][1]

  • Purification: Silica gel flash chromatography.[2][1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkynone precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add p-TsOH (10 mol%) or AuCl₃ (5 mol%) in one portion at room temperature.

  • Reaction: Stir the mixture at ambient temperature (for Au) or reflux (for p-TsOH) under an inert nitrogen atmosphere.

    • Self-Validating Checkpoint: Monitor reaction progress via TLC.[2][1] The starting material (less polar) should disappear, and a new, more polar spot (spiro-ketone) should appear.[1]

  • Quenching: Once conversion is complete (typically 1–4 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the 2-oxaspiro[4.4]nonan-4-one product.[2]

Data Validation (Expected)
  • ¹H NMR: Disappearance of the alkyne proton (if terminal); appearance of methylene protons adjacent to the ketone (singlet or AB quartet depending on substitution).[1]

  • IR: Strong carbonyl stretch at ~1760 cm⁻¹ (characteristic of furanone).[2][1]

Reactivity & Applications in Drug Discovery

The 2-oxaspiro[4.4]nonan-4-one scaffold is not an endpoint but a divergent intermediate .[2]

The Ketone Handle (C4)

The C4 ketone is highly reactive due to ring strain and electronic activation by the adjacent oxygen.[1]

  • Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields spiro-amino-ethers , a common motif in GPCR ligands (e.g., Opioid, Sigma receptors).

  • Grignard Addition: Attack by organometallics occurs stereoselectively (controlled by the spiro-cyclopentane bulk) to generate tertiary alcohols.[2]

The Alpha-Position (C3)

The position alpha to the ketone is acidic and amenable to functionalization.[1]

  • Halogenation: Bromination allows for subsequent cross-coupling reactions.[2][1]

  • Aldol Condensation: Reaction with aldehydes creates arylidene derivatives, often used to probe hydrophobic pockets in enzyme active sites.[2][1]

Conformational Restriction

Unlike flexible linear ethers, the spiro[4.4] system locks the ether oxygen and the C4-substituents into a rigid orientation.[1] This reduces the entropic penalty of binding to a protein target, potentially increasing potency (affinity).[1]

Visualization of Synthetic Logic[2]

The following diagram illustrates the retrosynthetic logic and forward reactivity of the scaffold.

G Precursor Alkynyl Diol / Hydroxy-Alkynone Catalyst Au(I) or p-TsOH Cyclization Precursor->Catalyst Activation Target 2-Oxaspiro[4.4]nonan-4-one (The Scaffold) Catalyst->Target 5-endo-dig Cyclization Deriv_Amine Spiro-Amino Ether (GPCR Ligands) Target->Deriv_Amine Reductive Amination Deriv_Alc Tertiary Alcohol (Enzyme Inhibitors) Target->Deriv_Alc Grignard Addition Deriv_Olefin Arylidene Deriv. (Michael Acceptors) Target->Deriv_Olefin Aldol Condensation

Figure 1: Retrosynthetic assembly and divergent reactivity of the 2-oxaspiro[4.4]nonan-4-one scaffold. The central node represents the versatile ketone intermediate.[1]

References

  • Synthesis of Spiro[4.4]nonane-1,6-dione Derivatives: Han, Z., Wang, Z., & Ding, K. (2011).[1] A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione. Advanced Synthesis & Catalysis. Link[2]

  • Gold-Catalyzed Synthesis of Furanones: Kirsch, S. F., Binder, J. T., Liébert, C., & Menz, H. (2006).[1][4] Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones. Angewandte Chemie International Edition. Link[2]

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Spiro-Tetrahydrofuran Synthesis: Xu, S., et al. (2023).[2][1] Enantioselective C(sp3)-H Functionalization of Undirected Oxacycles. Journal of the American Chemical Society.[2][1][3][5] Link[2]

  • Commercial Availability & Properties: PubChem Compound Summary for 1,4-Dioxaspiro[4.4]nonane (Related Ketal). Link

Sources

Foundational

Solubility profile of 2-Oxaspiro[4.4]nonan-4-one in organic solvents

Solubility Profile and Solvent Screening Strategy for 2-Oxaspiro[4.4]nonan-4-one Executive Summary & Structural Context The spirocyclic scaffold, particularly the 2-oxaspiro[4.4]nonan-4-one (OSN-4), represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Solvent Screening Strategy for 2-Oxaspiro[4.4]nonan-4-one

Executive Summary & Structural Context

The spirocyclic scaffold, particularly the 2-oxaspiro[4.4]nonan-4-one (OSN-4), represents a critical structural motif in modern medicinal chemistry.[1][2] By enforcing a perpendicular conformation between the two five-membered rings, this scaffold offers a high degree of three-dimensional complexity (


 character) that is increasingly sought after to improve drug selectivity and solubility compared to flat aromatic systems.[1][2]

However, the specific solubility profile of OSN-4 is often under-documented in standard databases.[1][2] This guide provides a predictive solubility framework and a validated experimental protocol for researchers utilizing OSN-4 as a core intermediate or fragment.[1][2]

Target Molecule Analysis:

  • IUPAC Name: 2-Oxaspiro[4.4]nonan-4-one[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~140.18 g/mol [1][2]

  • Structural Features:

    • Spiro-fusion: Rigid

      
       carbon center prevents efficient crystal packing, potentially lowering melting points relative to planar analogs but increasing lattice energy vs. flexible chains.[1][2]
      
    • Ether Linkage (C-O-C): H-bond acceptor; moderate polarity.[1][2]

    • Ketone (C=O): Strong dipole; H-bond acceptor.[1][2]

    • Lack of H-Bond Donors: The molecule cannot H-bond with itself, suggesting high solubility in aprotic polar solvents.[1][2]

Predictive Solubility Modeling

In the absence of empirical literature values for this specific isomer, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility.[1] The "Like Dissolves Like" principle is quantified here by the interaction radius (


) between the solute and solvent.
Estimated Hansen Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the cyclic ether and ketone moieties:

ParameterSymbolEstimated Value (

)
Mechanistic Contribution
Dispersion

17.5 ± 0.5 Van der Waals forces from the cycloaliphatic skeleton.[1][2]
Polarity

11.0 ± 1.0 Dipole-dipole interactions from the orthogonal ketone and ether oxygen.[1][2]
H-Bonding

7.5 ± 1.0 H-bond accepting capacity (moderate).[1][2]
Predicted Solvent Compatibility
  • High Solubility (Thermodynamically Favorable):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1][2] (Excellent match for

      
       and 
      
      
      
      ).[1][2]
    • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.[1] (THF is a structural analog).[1][2]

  • Moderate/Conditional Solubility:

    • Alcohols:[1][2][3][4] Methanol, Ethanol.[1][2] (Soluble due to H-bond donation from solvent to OSN-4 ketone/ether, but hydrophobic effect of the

      
       skeleton may limit solubility at low temperatures).[1][2]
      
    • Ethers: Diethyl ether, MTBE.[1][2]

  • Low Solubility (Anti-Solvents):

    • Aliphatic Hydrocarbons: Hexane, Heptane.[1][2] (Too non-polar;

      
       mismatch).
      
    • Water:[1][2][5][6] Likely sparingly soluble (<10 mg/mL) due to the lipophilic spiro-hydrocarbon bulk overpowering the polar groups.[1][2]

Experimental Protocol: Solubility Screening Workflow

Do not rely solely on predictions. The following protocol is designed to generate a "Solubility Heatmap" for OSN-4 within 24 hours.

Method A: Kinetic Solubility (High Throughput)
  • Objective: Rapidly determine if solubility exceeds a threshold (e.g., 10 mg/mL) for bioassays.

  • Reagents: 10 mg OSN-4 per vial; Solvent set (DMSO, MeOH, ACN, DCM, Water).[1]

  • Dispense 10 mg of OSN-4 into a clear HPLC vial.

  • Add 200

    
    L  of solvent (Target: 50 mg/mL).
    
  • Vortex for 60 seconds.

  • Observation:

    • Clear: Solubility > 50 mg/mL.[1][2]

    • Cloudy/Particulate:[1][2] Add 300

      
      L solvent (Target: 20 mg/mL).[1][2] Vortex.
      
    • Still Cloudy: Add 500

      
      L solvent (Target: 10 mg/mL).[1][2]
      
  • Validation: Centrifuge cloudy samples. Analyze supernatant via HPLC-UV (210 nm) or LC-MS.[1][2]

Method B: Thermodynamic Solubility (Equilibrium)
  • Objective: Precise saturation point for formulation/crystallization.

  • Protocol:

    • Add excess solid OSN-4 to 1 mL solvent in a sealed vial.

    • Agitate at 25°C for 24 hours (thermostated shaker).

    • Filter through a 0.22

      
      m PTFE filter  (avoid Nylon for ketones).[1][2]
      
    • Quantify filtrate concentration via HPLC calibration curve.[1][2]

Visualizing the Screening Logic

The following diagram illustrates the decision tree for solvent selection based on the intended application (Reaction vs. Extraction vs. Analysis).

SolubilityLogic Start Start: OSN-4 Solvent Selection App_Reaction Application: Synthesis/Reaction Start->App_Reaction App_Workup Application: Extraction/Workup Start->App_Workup App_Analysis Application: LC-MS/HPLC Start->App_Analysis Polar_Req Polar Mechanism? (e.g., SN2, Pd-coupling) App_Reaction->Polar_Req Phase_Sep Phase Separation Required? App_Workup->Phase_Sep Detect_UV UV Detection? App_Analysis->Detect_UV Solv_DMF Select: DMF/DMSO (High Sol, High BP) Polar_Req->Solv_DMF Yes Solv_THF Select: THF/DCM (High Sol, Low BP) Polar_Req->Solv_THF No Solv_EtOAc Select: EtOAc/IPAc (Good Partitioning) Phase_Sep->Solv_EtOAc Standard Solv_MTBE Select: MTBE (Low Peroxide Risk) Phase_Sep->Solv_MTBE Alternative Solv_ACN Select: Acetonitrile (UV Cutoff <200nm) Detect_UV->Solv_ACN Critical Solv_MeOH Select: Methanol (General Purpose) Detect_UV->Solv_MeOH Standard

Figure 1: Decision matrix for solvent selection based on the functional application of 2-Oxaspiro[4.4]nonan-4-one.

Critical Data Summary

The following table synthesizes predicted solubility behaviors with recommended operational parameters.

Solvent ClassRepresentative SolventsPredicted SolubilityOperational Recommendation
Chlorinated DCM, ChloroformExcellent (>100 mg/mL)Ideal for reaction media and NMR analysis (

).[1][2]
Polar Aprotic THF, Acetone, Ethyl AcetateGood (50–100 mg/mL)Preferred for crystallization and chromatography.[1]
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Use for stock solutions in biological assays.[1] Difficult to remove.
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Good for recrystallization (cooling) or as co-solvents.[1]
Aliphatics Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Primary Anti-solvent for precipitation/purification.[1]
Aqueous Water, PBS BufferLow (<5 mg/mL)Requires co-solvent (e.g., 5% DMSO) for biological testing.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link[1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] Link[1][2]

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews. Link

  • PubChem Database. "Spiro[4.4]nonan-2-one (Analog Data)." National Library of Medicine.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-Oxaspiro[4.4]nonan-4-one

This Application Note details the synthesis of 2-Oxaspiro[4.4]nonan-4-one (CAS 2387594-80-9), a spirocyclic dihydrofuranone scaffold used in medicinal chemistry as a rigidified isostere of acyclic ketones and a core moti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Oxaspiro[4.4]nonan-4-one (CAS 2387594-80-9), a spirocyclic dihydrofuranone scaffold used in medicinal chemistry as a rigidified isostere of acyclic ketones and a core motif in bioactive spiro-compounds.

The protocol employs a reliable Dieckmann Condensation strategy, constructing the furanone ring onto a cyclopentane core via a diester intermediate. This method ensures regiochemical control and scalability.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Oxaspiro[4.4]nonan-4-one , features a dihydrofuran-3(2H)-one ring spiro-fused to a cyclopentane. This scaffold is valuable for restricting the conformational space of drug candidates. The synthesis is designed to be robust, utilizing readily available starting materials and standard laboratory techniques.

Retrosynthetic Logic

The strategy disconnects the furanone ring at the C3-C4 bond (Dieckmann disconnection) and the ether linkage.

  • Target: 2-Oxaspiro[4.4]nonan-4-one.[1][2]

  • Precursor: Ethyl 4-oxo-2-oxaspiro[4.4]nonane-3-carboxylate (Beta-keto ester).

  • Intermediate: A mixed diester containing the ether linkage and the spiro-quaternary carbon.

  • Starting Materials: Methyl cyclopentanecarboxylate, Formaldehyde, and Ethyl bromoacetate.

Retrosynthesis Target 2-Oxaspiro[4.4]nonan-4-one (Target) Inter1 Beta-Keto Ester Intermediate (Dieckmann Product) Target->Inter1 Decarboxylation Inter2 Acyclic Diester (Ether Precursor) Inter1->Inter2 Dieckmann Condensation Start Methyl Cyclopentanecarboxylate + Formaldehyde Inter2->Start Alkylation & Hydroxymethylation

Caption: Retrosynthetic pathway deconstructing the spiro-furanone ring into accessible ester precursors.

Experimental Protocol

Phase 1: Hydroxymethylation of Methyl Cyclopentanecarboxylate

This step installs the quaternary carbon center and the primary alcohol handle required for the ether linkage.

  • Reagents: Methyl cyclopentanecarboxylate (1.0 eq), Diisopropylamine (1.2 eq), n-Butyllithium (1.2 eq), Paraformaldehyde (excess), THF (anhydrous).

  • Reaction Type: Aldol-like alpha-hydroxymethylation via enolate.

Step-by-Step:

  • Enolate Formation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Addition: Add methyl cyclopentanecarboxylate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete enolization.

  • Hydroxymethylation: Prepare a suspension of paraformaldehyde (3-5 eq, dried) in THF or use gaseous formaldehyde (generated by heating paraformaldehyde and carried via Argon stream) and bubble/add into the enolate solution at -78°C.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields Methyl 1-(hydroxymethyl)cyclopentanecarboxylate .

Phase 2: Etherification (Williamson Synthesis)

Construction of the acyclic diester precursor.

  • Reagents: Methyl 1-(hydroxymethyl)cyclopentanecarboxylate (1.0 eq), Ethyl bromoacetate (1.2 eq), Sodium Hydride (1.5 eq, 60% dispersion), DMF/THF (1:1).

Step-by-Step:

  • Deprotonation: Dissolve the alcohol from Phase 1 in anhydrous DMF/THF (1:1) at 0°C. Add NaH portionswise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Carefully quench with cold water. Extract with Et₂O (to avoid DMF contamination). Wash with water (5x) to remove DMF, then brine.

  • Isolation: Dry and concentrate to obtain the crude diester: Methyl 1-(2-ethoxy-2-oxoethoxymethyl)cyclopentanecarboxylate . (Use directly in the next step if purity >90%).

Phase 3: Dieckmann Cyclization

The key ring-closing step to form the spiro-furanone core.

  • Reagents: Diester (1.0 eq), Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) (1.5 eq), Toluene or Benzene (anhydrous).

Step-by-Step:

  • Setup: Dissolve the diester in anhydrous Toluene (0.1 M concentration).

  • Cyclization: Add KOtBu (1.5 eq) at 0°C. The solution may turn yellow/orange.

  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC for the disappearance of the starting diester. The intramolecular Claisen (Dieckmann) condensation occurs between the methylene of the acetate arm and the carbonyl of the cyclopentane ester.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Product: This yields the beta-keto ester intermediate: Ethyl 4-oxo-2-oxaspiro[4.4]nonane-3-carboxylate .

Phase 4: Hydrolysis and Decarboxylation

Removal of the ester group to reveal the final ketone.

  • Reagents: Beta-keto ester intermediate, 6M HCl, Acetic Acid.

Step-by-Step:

  • Hydrolysis: Dissolve the intermediate in a mixture of Glacial Acetic Acid and 6M HCl (1:1).

  • Reflux: Heat to reflux (100–110°C) for 4–12 hours. CO₂ evolution indicates decarboxylation.

  • Neutralization: Cool to RT. Neutralize carefully with saturated NaHCO₃ or NaOH (keep temperature low).

  • Extraction: Extract with DCM (3x). Dry over MgSO₄.

  • Purification: Purify by vacuum distillation (Kugelrohr) or flash chromatography (Silica, Hexanes/EtOAc gradient) to obtain the pure 2-Oxaspiro[4.4]nonan-4-one .

Analytical Data Summary

ParameterSpecification / Expected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
¹H NMR (CDCl₃) δ 4.05 (s, 2H, -O-CH₂-C=O), 3.82 (s, 2H, -O-CH₂-C(spiro)), 1.50-1.90 (m, 8H, cyclopentyl)
IR Spectrum ~1760 cm⁻¹ (C=O, furanone), ~1100 cm⁻¹ (C-O-C)
Mass Spectrometry [M+H]⁺ = 141.2

Note: NMR shifts are estimated based on the 4,4-dimethyl homolog (4,4-dimethyl-dihydrofuran-3-one).

Mechanistic Insight

The success of this protocol relies on the Thorpe-Ingold Effect provided by the spiro-cyclopentyl group, which pre-organizes the acyclic diester for cyclization.

Key Mechanism (Dieckmann):

  • Base deprotonates the alpha-position of the acetate arm (more acidic than the tertiary alpha-position of the cyclopentane ester).

  • The resulting enolate attacks the ester carbonyl of the cyclopentane ring.

  • Alkoxide elimination closes the 5-membered ring.

  • The driving force is the formation of the stable enolate of the beta-keto ester product in the basic medium.

Mechanism Step1 Enolate Formation (Kinetic Control) Step2 Nucleophilic Attack (Intramolecular) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Alkoxide Step3->Step4 Step5 Decarboxylation (Acid Catalyzed) Step4->Step5 Hydrolysis

Caption: Mechanistic flow of the Dieckmann cyclization and subsequent processing.

Troubleshooting & Expert Tips

  • Moisture Control: The Dieckmann cyclization is strictly anhydrous. Even trace water will hydrolyze the esters before cyclization, leading to low yields. Use freshly distilled solvents and dry reagents.

  • Formaldehyde Handling: Monomeric formaldehyde is unstable. Generating it in situ from paraformaldehyde (cracking) and bubbling it into the reaction is superior to using formalin (aqueous), which is incompatible with LDA.

  • Decarboxylation Monitoring: Ensure complete decarboxylation. If the intermediate acid is stable, higher temperatures (refluxing dioxane/H₂SO₄) may be required.

Safety Information

  • LDA/n-BuLi: Pyrophoric. Handle under inert atmosphere.

  • Ethyl Bromoacetate: Lachrymator and highly toxic alkylating agent. Use in a fume hood.

  • Formaldehyde: Carcinogen. Avoid inhalation.

References

  • Synthesis of 4,4-dimethyl-dihydrofuran-3-one (Homolog Reference)

    • Title: Synthesis of Dihydrofuran-3(2H)-ones.[3][4]

    • Source:Organic Syntheses, Coll. Vol. 9, p.58 (1998).
    • URL:[Link]

  • Dieckmann Condensation Methodology

    • Title: The Dieckmann Condens
    • Source:Organic Reactions, Wiley.
    • URL:[Link]

  • Spirocyclic Scaffold Properties

    • Title: Spirocyclic Scaffolds in Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application

Reagents used in the preparation of 2-Oxaspiro[4.4]nonan-4-one

This Application Note and Protocol Guide details the synthesis of 2-Oxaspiro[4.4]nonan-4-one (CAS 2387594-80-9), a spirocyclic tetrahydrofuran-3-one derivative. This scaffold is a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of 2-Oxaspiro[4.4]nonan-4-one (CAS 2387594-80-9), a spirocyclic tetrahydrofuran-3-one derivative. This scaffold is a critical intermediate in the development of spirocyclic peptidomimetics, rigidified neurotransmitter analogs, and novel fragrance compounds.

The guide focuses on the Dieckmann Condensation Strategy , a robust, scalable pathway that constructs the furanone ring upon a cyclopentane core.

Introduction & Retrosynthetic Analysis

The target molecule, 2-oxaspiro[4.4]nonan-4-one , features a cyclopentane ring spiro-fused to a tetrahydrofuran-3-one system. The "2-oxa" and "4-one" designation implies a specific connectivity where the oxygen atom and the ketone are separated by a methylene bridge, and the ketone is adjacent to the spiro center.

Retrosynthetic Logic: The most reliable method to construct 3-oxotetrahydrofuran rings is the Dieckmann cyclization of an acyclic ether-diester precursor.

  • Target: 2-Oxaspiro[4.4]nonan-4-one[1][2][3][4]

  • Precursor: Methyl 1-(2-ethoxy-2-oxoethoxymethyl)cyclopentanecarboxylate.

  • Key Disconnection: The C3–C4 bond (furanone numbering) is formed via intramolecular Claisen (Dieckmann) condensation.

  • Starting Material: Methyl cyclopentanecarboxylate.

Reaction Scheme & Logic Flow

SynthesisFlow SM Methyl Cyclopentanecarboxylate Step1 1. α-Hydroxymethylation (LDA, HCHO) SM->Step1 Inter1 Methyl 1-(hydroxymethyl) cyclopentanecarboxylate Step1->Inter1 Step2 2. O-Alkylation (Ethyl Bromoacetate, NaH) Inter1->Step2 Inter2 Diester Ether Intermediate Step2->Inter2 Step3 3. Dieckmann Cyclization (KOtBu, THF) Inter2->Step3 Inter3 β-Keto Ester Intermediate Step3->Inter3 Step4 4. Decarboxylation (HCl, Heat) Inter3->Step4 Product 2-Oxaspiro[4.4]nonan-4-one Step4->Product

Caption: Step-wise construction of the spiro-furanone core via Dieckmann condensation.

Reagents & Materials Table
Reagent / SolventRoleEquivalents (Eq)Critical Properties / Handling
Methyl Cyclopentanecarboxylate Starting Material1.0Pre-dry over MgSO₄ if necessary.
LDA (Lithium Diisopropylamide) Base (Step 1)1.1 - 1.2Pyrophoric. Handle under Ar/N₂ at -78°C.
Paraformaldehyde Electrophile (Step 1)3.0 - 5.0Depolymerizes to HCHO gas; ensure dry source.
Sodium Hydride (60% in oil) Base (Step 2)1.2Flammable solid. Wash with hexanes to remove oil if high purity required.
Ethyl Bromoacetate Alkylating Agent1.2Lachrymator. Toxic.
Potassium tert-Butoxide (KOtBu) Base (Step 3)1.1Moisture sensitive. Use fresh sublimate or 1M THF solution.
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free. Distilled from Na/Benzophenone.
Hydrochloric Acid (6M) Reagent (Step 4)ExcessCorrosive.
Detailed Protocol
Step 1:

-Hydroxymethylation

Objective: Introduce the hydroxymethyl group at the quaternary carbon to serve as the anchor for the ether linkage.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.

  • Substrate Addition: Add Methyl cyclopentanecarboxylate (1.0 eq) dropwise. Stir for 45 minutes at -78°C.

  • Electrophile Addition: Add Paraformaldehyde (5.0 eq, dried solid) in one portion (or generate gaseous HCHO externally and bubble into solution). Allow the mixture to warm slowly to room temperature (RT) over 3 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Methyl 1-(hydroxymethyl)cyclopentanecarboxylate .

Step 2: O-Alkylation (Ether Formation)

Objective: Attach the acetate side-chain to the hydroxyl group.

  • Setup: Dry 250 mL RBF under nitrogen.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (0°C). Add the alcohol from Step 1 (1.0 eq) dissolved in THF dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄).

  • Workup: Carefully quench with water (H₂ evolution!). Extract with Et₂O. Dry and concentrate to obtain the Diester Ether Intermediate .

Step 3: Dieckmann Cyclization

Objective: Intramolecular ring closure to form the spiro-furanone ring.

  • Setup: Dry 500 mL RBF under nitrogen.

  • Cyclization: Dissolve the Diester Intermediate (1.0 eq) in anhydrous Toluene or THF. Add KOtBu (1.1 eq) at 0°C.

  • Reaction: Stir at RT for 2 hours. A precipitate (enolate salt) may form.

  • Workup: Quench with dilute acetic acid (1.0M). Extract with EtOAc. The product is the

    
    -keto ester spiro-intermediate .
    
Step 4: Decarboxylation

Objective: Remove the ester group to yield the final ketone.

  • Hydrolysis/Decarboxylation: Dissolve the

    
    -keto ester in 6M HCl .
    
  • Reflux: Heat to reflux (100°C) for 2–4 hours. CO₂ evolution will be observed.

  • Extraction: Cool to RT. Neutralize with NaHCO₃ to pH 7. Extract with DCM (3x).

  • Final Purification: Distillation (vacuum) or flash chromatography (Silica, 10-20% EtOAc/Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for the isolated methylene singlet (O-CH2-C=O) at ~4.0 ppm and the methylene bridge (C_spiro-CH2-O) at ~3.6 ppm.

    • IR: Strong Carbonyl stretch at ~1740 cm⁻¹ (5-membered ketone).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or wet HCHO.Use fresh LDA; dry paraformaldehyde over P₂O₅ under vacuum before use.
O-Alkylation Fails Steric hindrance at neopentyl alcohol.Add catalytic TBAI (Tetrabutylammonium iodide) or use Ag₂O as a promoter.
No Cyclization (Step 3) Wet solvent quenching the base.Distill THF from Na/Benzophenone immediately before use.
Decarboxylation Messy Retro-Claisen opening.Use KAP (Krapcho decarboxylation) conditions: NaCl, DMSO/Water, 140°C, instead of acidic reflux.
References
  • Dieckmann Condensation Mechanism & Applications

    • Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis, 1991 , 2, 795-863. Link

  • Synthesis of Spiro-Furanones via Gold Catalysis (Alternative Route)

    • Egi, M.; Azechi, K.; Saneto, M.; Shimizu, K.; Akai, S. "Gold(I)

      
      -Hydroxyalkynones to 3(2H)-Furanones." J. Org.[5] Chem.2010 , 75, 2123–2126. Link
      
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.
  • General Spirocycle Synthesis Reviews

    • Smith, L. "Synthesis of Azaspiro[4.4]nonanes as Key Structures." ResearchGate Review, 2025 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Oxaspiro[4.4]nonan-4-one Mixtures

Welcome to the technical support center for the purification of 2-Oxaspiro[4.4]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxaspiro[4.4]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this spiro-gamma-lactone.

The purification of 2-Oxaspiro[4.4]nonan-4-one and its derivatives can present unique challenges due to the potential for isomeric mixtures and the inherent reactivity of the lactone functional group. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you might have before embarking on the purification of 2-Oxaspiro[4.4]nonan-4-one.

Q1: What are the most likely impurities in a crude mixture of 2-Oxaspiro[4.4]nonan-4-one?

Based on common synthetic routes to spiro-gamma-lactones, your crude product mixture may contain:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like cyclopentanone, a protected γ-hydroxy acid, or reagents used for cyclization.

  • Diastereomers: The spirocyclic nature of 2-Oxaspiro[4.4]nonan-4-one means that if there are other stereocenters in the molecule, diastereomers can form. These often have very similar physical properties, making them challenging to separate.[1]

  • Ring-Opened Hydroxy Acid: The γ-lactone ring can be susceptible to hydrolysis under certain pH conditions, leading to the formation of the corresponding 4-hydroxy-4-(cyclopentyl)butanoic acid.[2]

  • Side-Reaction Products: Depending on the reagents and conditions used, side reactions such as elimination or rearrangement are possible. For instance, in related spiro-lactone syntheses, byproducts can arise from incomplete reactions or degradation.[3]

Q2: How stable is the γ-lactone ring in 2-Oxaspiro[4.4]nonan-4-one?

Generally, γ-lactones are relatively stable compounds.[4] However, their stability is pH-dependent.

  • Acidic Conditions: Lactones can undergo hydrolysis in the presence of strong acids, although this is often slower than base-catalyzed hydrolysis.[2] The equilibrium between the lactone and the open-chain hydroxy acid can be influenced by the specific acid and solvent system.

  • Basic Conditions: The lactone ring is highly susceptible to rapid, irreversible hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) to form the corresponding carboxylate salt.[2][5] It is crucial to avoid basic conditions during workup and purification unless saponification is intended.

  • Neutral Conditions: Under neutral pH, γ-lactones are generally stable.

Q3: My synthesis of a substituted 2-Oxaspiro[4.4]nonan-4-one resulted in a mixture of diastereomers. Why is this, and how can I separate them?

The formation of diastereomers is common in the synthesis of spirocycles when a new stereocenter is created in a molecule that already contains one or more stereocenters.[6] The separation of diastereomers can be challenging but is often achievable using standard laboratory techniques because they have different physical properties.[1]

  • Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is required to achieve baseline separation.[1]

  • Crystallization: Fractional crystallization can sometimes be used to separate diastereomers if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.[1]

  • Extractive Distillation: For liquid diastereomers, extractive distillation is a potential, though less common, separation technique.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 2-Oxaspiro[4.4]nonan-4-one mixtures.

Guide 1: Column Chromatography

Flash column chromatography is a primary tool for purifying 2-Oxaspiro[4.4]nonan-4-one.[8] However, several issues can arise.

Problem 1: Poor Separation of Diastereomers

  • Causality: Diastereomers of spiroketals can have very similar polarities, leading to overlapping peaks on the column.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Start with a low-polarity eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A good solvent system will show a clear separation of spots on the TLC plate.

    • Adjust the Stationary Phase:

      • If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic).

      • For particularly challenging separations, high-performance liquid chromatography (HPLC) with a specialized column may be necessary.[9]

    • Improve Column Packing:

      • Ensure the column is packed uniformly to avoid channeling. A well-packed column is critical for good resolution.

Problem 2: Product Degradation on the Column

  • Causality: The slightly acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds, including potential hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • Use Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent or by washing the silica gel) to neutralize acidic sites.

    • Switch to a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocol: Flash Column Chromatography of 2-Oxaspiro[4.4]nonan-4-one

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top to prevent disturbance.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Load the solution onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity as needed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Guide 2: Crystallization

Crystallization can be a highly effective method for purifying solid 2-Oxaspiro[4.4]nonan-4-one derivatives, especially for separating diastereomers.[1]

Problem: Failure to Induce Crystallization

  • Causality: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until turbidity is observed.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution.

      • Cooling: Slowly cool the solution to a lower temperature.

Data Presentation: Common Crystallization Solvents

Solvent SystemPolarityNotes
Diethyl Ether / HexaneLowA common combination for compounds of moderate polarity. Diethyl ether is the solvent, and hexane is the anti-solvent.
Dichloromethane / HexaneLowSimilar to diethyl ether/hexane, but with a higher boiling point solvent.
Ethyl Acetate / HexaneMediumA versatile system for a wide range of polarities.
Acetone / WaterHighSuitable for more polar compounds. Acetone is the solvent, and water is the anti-solvent.
Guide 3: Distillation

For liquid 2-Oxaspiro[4.4]nonan-4-one derivatives, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

Problem: Product Decomposition at High Temperatures

  • Causality: The compound may be thermally labile and decompose at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Use Reduced Pressure: Perform the distillation under vacuum to lower the boiling point of the compound.[10]

    • Fractional Distillation: If separating from impurities with close boiling points, use a fractionating column to increase the separation efficiency.

Experimental Protocol: Vacuum Distillation of Liquid 2-Oxaspiro[4.4]nonan-4-one

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly greased.

  • Charge the Flask: Add the crude liquid product to the distilling flask along with a stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distilling flask in a heating mantle.

  • Collect Fractions: Collect the fraction that distills at a constant temperature and pressure.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a crude 2-Oxaspiro[4.4]nonan-4-one mixture.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Primary Purification Choice cluster_solid Solid Purification cluster_liquid Liquid Purification cluster_final Final Product Crude Crude 2-Oxaspiro[4.4]nonan-4-one Mixture Analysis TLC / NMR / GC-MS Analysis Crude->Analysis Decision Solid or Liquid? Analysis->Decision Crystallization Crystallization Decision->Crystallization Solid Distillation Vacuum Distillation Decision->Distillation Liquid Column_Solid Column Chromatography Crystallization->Column_Solid If impurities remain Pure_Product Pure 2-Oxaspiro[4.4]nonan-4-one Crystallization->Pure_Product Column_Solid->Pure_Product Column_Liquid Column Chromatography Distillation->Column_Liquid If impurities remain Distillation->Pure_Product Column_Liquid->Pure_Product

Caption: Decision workflow for purification of 2-Oxaspiro[4.4]nonan-4-one.

References

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2008). OSTI.GOV. [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. (n.d.). ResearchGate. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. (n.d.). Organic Syntheses Procedure. [Link]

  • 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. (1993). PubMed. [Link]

  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions. (n.d.). ResearchGate. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2016). PMC - NIH. [Link]

  • How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Isolation and identification of impurities in spironolactone. (n.d.). ResearchGate. [Link]

  • Lactone enols are stable in the gas phase but highly unstable in solution. (2002). PubMed. [Link]

  • Separation of diastereomers by extractive distillation. (1989).
  • Is there any method other than column chromatography for purification? (2016). ResearchGate. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2020). The Journal of Organic Chemistry. [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). MDPI. [Link]

  • Spiro[4.4]nonan-2-one. (n.d.). PubChem - NIH. [Link]

  • Lactone. (n.d.). Wikipedia. [Link]

Sources

Optimization

Minimizing side reactions in 2-Oxaspiro[4.4]nonan-4-one formation

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.4]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.4]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial spiroketal formation. Here, we address common side reactions and experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic success.

Introduction to 2-Oxaspiro[4.4]nonan-4-one Synthesis

The formation of the 2-Oxaspiro[4.4]nonan-4-one core is a key step in the synthesis of various biologically active molecules. The most common route involves the acid-catalyzed intramolecular cyclization of a γ-hydroxy ketone precursor. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification. This guide will dissect these challenges and provide robust solutions.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of 2-Oxaspiro[4.4]nonan-4-one with Formation of a Major Impurity at a Lower Molecular Weight.

Question: During the acid-catalyzed cyclization of my γ-hydroxy ketone precursor to form 2-Oxaspiro[4.4]nonan-4-one, I am observing a significant amount of a byproduct that appears to be the result of dehydration. How can I prevent this?

Answer:

This is a classic issue in acid-catalyzed reactions of hydroxy ketones. The side product you are observing is likely an enone, formed through the elimination of water from the starting material or the spiroketal product.

Causality and Mechanism:

Under acidic conditions, the hydroxyl group of your precursor can be protonated, forming a good leaving group (water). Subsequent elimination can occur via two main pathways, leading to the formation of undesired enones.

  • Pathway A: Dehydration of the γ-Hydroxy Ketone Precursor: The protonated hydroxyl group leaves, and a proton is abstracted from an adjacent carbon, leading to the formation of a carbon-carbon double bond.

  • Pathway B: Dehydration of the Hemiketal Intermediate: The desired spiroketal formation proceeds through a hemiketal intermediate. This intermediate can also undergo acid-catalyzed dehydration, particularly at elevated temperatures, to form a cyclic enol ether, which can then rearrange to a more stable conjugated enone.

G cluster_main Desired Spiroketalization cluster_side1 Side Reaction: Enone Formation Start γ-Hydroxy Ketone Hemiketal Hemiketal Intermediate Start->Hemiketal H⁺ Product 2-Oxaspiro[4.4]nonan-4-one Hemiketal->Product -H₂O Start_Side γ-Hydroxy Ketone Enone Enone Byproduct Start_Side->Enone H⁺, -H₂O

Caption: Competing pathways in acid-catalyzed cyclization.

Troubleshooting and Solutions:

To minimize the formation of enone byproducts, you need to favor the intramolecular nucleophilic attack of the hydroxyl group on the protonated carbonyl over the elimination pathway.

Recommended Protocol Adjustments:

ParameterStandard Condition (Prone to Side Reactions)Recommended Condition (Minimizes Enone Formation)Rationale
Acid Catalyst Strong, non-coordinating acids (e.g., TsOH, H₂SO₄)Milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids in catalytic amounts.Strong acids can aggressively promote dehydration. Lewis acids can better coordinate with both the carbonyl and hydroxyl groups, facilitating the cyclization.[1]
Temperature Elevated temperatures (> 50 °C)Lower temperatures (0 °C to room temperature)Dehydration reactions are often entropically favored and thus more prevalent at higher temperatures.
Reaction Time Prolonged reaction timesMonitor reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.Extended exposure to acidic conditions can lead to product degradation and side reactions.
Solvent Protic solvents (e.g., methanol, ethanol)Aprotic, non-polar solvents (e.g., dichloromethane, toluene)Aprotic solvents can disfavor the formation of charged intermediates required for elimination pathways.

Detailed Protocol for Minimized Enone Formation:

  • Preparation: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Dissolve the γ-hydroxy ketone precursor in anhydrous dichloromethane (0.1 M).

  • Catalyst Addition: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.05 - 0.1 eq.) to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

FAQ 2: Formation of an Isomeric Product with a Six-Membered Ring.

Question: I am observing an unexpected byproduct that I suspect is an intramolecular aldol condensation product. How can I confirm this and prevent its formation?

Answer:

The formation of an intramolecular aldol product is a significant competing pathway, especially if your starting material can exist in equilibrium with its open-chain dicarbonyl form.

Causality and Mechanism:

The γ-hydroxy ketone precursor is in equilibrium with the corresponding 5-oxohexanal. Under acidic or basic conditions, an enol or enolate can form, which can then undergo an intramolecular aldol reaction. The formation of a six-membered ring is often thermodynamically favored over the formation of the five-membered spiroketal.[2][3]

G cluster_main Desired Spiroketalization cluster_side Side Reaction: Intramolecular Aldol Condensation Start γ-Hydroxy Ketone Equilibrium Ring-Chain Tautomerism Start->Equilibrium Product 2-Oxaspiro[4.4]nonan-4-one Start->Product H⁺ Dicarbonyl 5-Oxohexanal Equilibrium->Dicarbonyl Aldol_Product Cyclic Aldol Adduct Dicarbonyl->Aldol_Product H⁺ or OH⁻ Enone_Product Cyclohexenone Byproduct Aldol_Product->Enone_Product -H₂O

Caption: Spiroketalization vs. Intramolecular Aldol Condensation.

Troubleshooting and Solutions:

To favor spiroketalization, you need to employ conditions that promote the cyclization of the γ-hydroxy ketone form and disfavor the formation and subsequent reaction of the open-chain dicarbonyl tautomer.

Recommended Protocol Adjustments:

ParameterCondition Favoring Aldol CondensationRecommended Condition (Favors Spiroketalization)Rationale
pH Strongly acidic or basic conditionsMildly acidic conditions (pKa of catalyst around 2-3)Both strong acids and bases can catalyze the enolization/enolate formation required for the aldol reaction.
Temperature Higher temperaturesLower temperatures (0 °C to room temperature)The aldol condensation often requires heat for the final dehydration step to the enone.
Catalyst Protic acids (e.g., HCl, H₂SO₄)Lewis acids that can chelate to the hydroxy ketone (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃)Chelation holds the molecule in a conformation that favors the attack of the hydroxyl group on the ketone, preventing the molecule from adopting the conformation needed for the aldol reaction.
Reaction Time Long reaction timesShorter reaction times with careful monitoringProlonged exposure to reaction conditions can allow the slower, but potentially thermodynamically favored, aldol condensation to occur.

Detailed Protocol to Avoid Aldol Condensation:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (argon or nitrogen).

  • Solvent and Temperature: Dissolve the γ-hydroxy ketone in anhydrous toluene (0.1 M) and cool to 0 °C.

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a stirred mixture of diethyl ether and saturated aqueous sodium bicarbonate.

  • Filtration: A precipitate of titanium salts will form. Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

  • Workup and Purification: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

FAQ 3: Alternative Synthetic Route: Baeyer-Villiger Oxidation - Issues with Regioselectivity.

Question: I am attempting to synthesize 2-Oxaspiro[4.4]nonan-4-one via a Baeyer-Villiger oxidation of a 2-substituted cyclopentanone, but I am getting a mixture of regioisomeric lactones. How can I improve the selectivity?

Answer:

The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters or lactones. However, with unsymmetrical ketones, the regioselectivity of the oxygen insertion can be a challenge.[4][5]

Causality and Mechanism:

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] In the case of a 2-substituted cyclopentanone, you have two different secondary carbons attached to the carbonyl, and their electronic and steric properties will influence which one migrates.

G cluster_main Desired Baeyer-Villiger Oxidation cluster_side Side Reaction: Undesired Regioisomer Start 2-Substituted Cyclopentanone Criegee Criegee Intermediate Start->Criegee Peracid Desired_Lactone 2-Oxaspiro[4.4]nonan-4-one Criegee->Desired_Lactone Migration of more substituted C Start_Side 2-Substituted Cyclopentanone Criegee_Side Criegee Intermediate Start_Side->Criegee_Side Peracid Undesired_Lactone Regioisomeric Lactone Criegee_Side->Undesired_Lactone Migration of less substituted C

Sources

Troubleshooting

Troubleshooting cyclization failures in 2-Oxaspiro[4.4]nonan-4-one

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 2-Oxaspiro[4.4]nonan-4-one and related spiro-dihydrofuranone scaffolds. Ticket Sub...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 2-Oxaspiro[4.4]nonan-4-one and related spiro-dihydrofuranone scaffolds.

Ticket Subject: Troubleshooting Cyclization Failures & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Overview & Failure Analysis

The 2-oxaspiro[4.4]nonan-4-one core (a spiro-fused cyclopentane-tetrahydrofuranone) is a privileged scaffold in medicinal chemistry, often serving as a rigidifying element in bioactive ligands.

Synthesis is typically approached via two primary methodologies, both of which are prone to specific "silent" failures where starting material is consumed but the desired spiro-center is not formed.

MethodologyPrimary Failure ModeMechanistic Cause
Method A: Acid-Mediated Cyclodehydration Elimination (Enone Formation) The intermediate oxocarbenium ion deprotonates rather than trapping the pendant hydroxyl/nucleophile.
Method B: Mn(III) Radical Spirocyclization Oligomerization / Reduction The radical intermediate is quenched by H-abstraction or polymerizes before the 5-exo-trig cyclization can occur.

Troubleshooting Guide: Method A (Acid-Catalyzed Cyclization)

Standard Route: Cyclization of


-hydroxy-

-keto esters or

-hydroxy enones.
Q1: "I am seeing complete consumption of my hydroxy-ketone precursor, but NMR shows a mixture of the desired spiro-ether and an acyclic enone. How do I shift the equilibrium?"

Diagnosis: You are fighting a competition between cyclization (Pathway A) and


-elimination (Pathway B) . This is the most common failure mode in spiro-ether synthesis. The acid catalyst is generating an oxocarbenium ion (or activated enol), and if the nucleophilic attack by the hydroxyl group is sterically slow, the system relieves strain by eliminating water to form the thermodynamically stable conjugated enone.

Corrective Protocol:

  • Switch Acid Source: Move from Brønsted acids (pTsOH, HCl) to Lewis Acids. Bi(OTf)

    
      (1–5 mol%) or Sc(OTf)
    
    
    
    are superior because they coordinate the carbonyl oxygen, increasing electrophilicity without providing a highly basic counterion to assist elimination.
  • Thermodynamic Trapping: The cyclization is often reversible. You must remove water to drive the equilibrium.

    • Action: Add activated 4Å Molecular Sieves to the reaction vessel.

    • Action: If refluxing in benzene/toluene, ensure the Dean-Stark trap is pre-filled with dry solvent.

  • Concentration Adjustment: Intramolecular reactions (cyclization) are favored at lower concentrations (0.01 M – 0.05 M). High concentrations favor intermolecular polymerization.

Q2: "My product is unstable on silica gel during purification. It decomposes back to the open-chain form."

Diagnosis: The spiro-ketal/ether linkage can be acid-sensitive. Silica gel is slightly acidic (pH 4–5), which is sufficient to reverse the cyclization or cause rearrangement.

Corrective Protocol:

  • Pre-treat Silica: Flush your column with 1% Et

    
    N in hexanes before loading your sample.
    
  • Alternative Stationary Phase: Use neutral alumina (Grade III) for purification.

  • Workup: Ensure the reaction is fully quenched with sat. NaHCO

    
     before concentration. Residual acid concentrated in the rotovap flask will destroy the product.
    

Troubleshooting Guide: Method B (Mn(OAc) Radical Cyclization)

Advanced Route: Oxidative free-radical cyclization of methylene cyclopentane with 1,3-dicarbonyls.

Q3: "The reaction turns brown/clear, but I only isolate the linear alkylated product, not the spirocycle."

Diagnosis: This is a termination failure . The Mn(III) successfully generated the radical and it added to the alkene, but the resulting secondary radical was "quenched" (reduced) via Hydrogen Atom Transfer (HAT) from the solvent or substrate before it could undergo the second oxidation/cyclization step.

Corrective Protocol:

  • Add a Co-Oxidant: Mn(III) is a single-electron oxidant. The cyclization often requires a second oxidation to a cation to close the ring.

    • Action: Add Cu(OAc)

      
       (0.5 – 1.0 eq) . Copper(II) oxidizes the intermediate radical to a carbocation much faster than Mn(III), facilitating the nucleophilic closure by the carbonyl oxygen.
      
  • Solvent Integrity: Ensure you are using Glacial Acetic Acid . If the acetic acid is "wet," the water competes as a nucleophile or proton source.

  • Stoichiometry: The theoretical stoichiometry is 2 equivalents of Mn(OAc)

    
     for a cyclization (1 eq for radical generation, 1 eq for closure). In practice, use 2.2 – 2.5 eq  to account for hydration levels in the reagent.
    
Q4: "The reaction mixture turned into a black tar/polymer."

Diagnosis: The radical concentration was too high, leading to intermolecular radical-radical coupling (polymerization) rather than intramolecular cyclization.

Corrective Protocol:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Slow Addition: Do not dump all reagents at once. Dissolve the alkene in the solvent and add the Mn(OAc)

    
     / 1,3-dicarbonyl solution slowly via syringe pump over 1–2 hours. This keeps the instantaneous radical concentration low.
    

Visual Failure Analysis (Logic Pathways)

The following diagrams illustrate the mechanistic decision points for both methods.

Troubleshooting start Start: Cyclization Failure method Which Method? start->method acid_route Method A: Acid-Catalyzed method->acid_route rad_route Method B: Mn(OAc)3 Radical method->rad_route acid_symptom Symptom: Enone (Elimination) Product acid_route->acid_symptom acid_symptom2 Symptom: Product degrades on Column acid_route->acid_symptom2 acid_fix1 Switch to Lewis Acid (Bi(OTf)3) + Molecular Sieves acid_symptom->acid_fix1 acid_fix2 Use Neutral Alumina or 1% Et3N/Silica acid_symptom2->acid_fix2 rad_symptom1 Symptom: Linear Product (No Ring) rad_route->rad_symptom1 rad_symptom2 Symptom: Polymerization/Tar rad_route->rad_symptom2 rad_fix1 Add Cu(OAc)2 Co-oxidant Check Mn Stoichiometry (2.2eq) rad_symptom1->rad_fix1 rad_fix2 Decrease Conc. (<0.05M) Slow Addition of Oxidant rad_symptom2->rad_fix2

Figure 1: Decision tree for diagnosing spirocyclization failures based on observed byproducts.

Mechanism precursor Hydroxy-Ketone Precursor inter Oxocarbenium Intermediate precursor->inter Acid Catalyst (-H2O) path_a Path A: Cyclization (Spiro Product) inter->path_a Kinetic Trap (Nu: -OH) Requires: Low Temp, Dry path_b Path B: Elimination (Enone Byproduct) inter->path_b Thermodynamic Sink Requires: Base/Heat

Figure 2: Mechanistic competition in Acid-Catalyzed Synthesis. Path A is desired; Path B is the common failure mode.

Optimized Experimental Protocols

Protocol A: Robust Acid-Catalyzed Cyclization

Best for: Converting stable hydroxy-ketone precursors.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve the precursor (1.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL, 0.05 M).

  • Catalyst: Add Sc(OTf)

    
      (25 mg, 0.05 mmol, 5 mol%) and activated 4Å Molecular Sieves  (200 mg).
    
    • Note: Sc(OTf)

      
       is water-tolerant but works best anhydrous here to drive equilibrium.
      
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC.

    • Checkpoint: If reaction is sluggish, switch solvent to Toluene and heat to 80°C.

  • Workup: Filter through a celite pad to remove sieves. Wash with sat. NaHCO

    
    . Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on neutral alumina or Et

    
    N-treated silica.
    
Protocol B: Mn(III)/Cu(II) Radical Spirocyclization

Best for: Building the core from alkene + 1,3-dicarbonyl.

  • Setup: 3-neck flask, N

    
     atmosphere, reflux condenser.
    
  • Solvent: Degas Glacial Acetic Acid (AcOH) for 15 mins.

  • Oxidant Mix: Add Mn(OAc)

    
     • 2H
    
    
    
    O
    (2.2 mmol) and Cu(OAc)
    
    
    • H
    
    
    O
    (1.0 mmol) to AcOH (10 mL). Heat to 80°C until dissolved (dark brown solution).
  • Addition: Dissolve the alkene-tethered dicarbonyl precursor (1.0 mmol) in AcOH (5 mL). Add this solution dropwise to the oxidant mixture over 30 minutes.

  • Reaction: Stir at 80–90°C. The color will change from dark brown to clear/pale blue (indicating consumption of Mn(III)).

  • Quench: Dilute with water, extract with EtOAc. Wash EtOAc extensively with sat. NaHCO

    
     to remove acetic acid.
    

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Kerr, W. J., & Pauson, P. L. (2021). Pauson-Khand and Related Cyclizations. Organic Reactions.[1][2][3][4][5][6][7] (General reference for metal-mediated cyclizations).

  • Perrin, C. L., & Chang, K.-L. (2016). The Stereoelectronic Basis of the Anomeric Effect in the Spiroketal and Spiroether Systems. Journal of Organic Chemistry.
  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis.
  • Heiba, E. I., & Dessau, R. M. (1974). Oxidation by Metal Salts.[8] XI. Formation of Dihydrofurans.[2][4][9] Journal of Organic Chemistry, 39(23), 3456–3459. Link

Sources

Optimization

Separation of enantiomers of 2-Oxaspiro[4.4]nonan-4-one

Technical Support Center | Ticket #8492: Enantioseparation of 2-Oxaspiro[4.4]nonan-4-one Executive Summary & Chemical Context You are attempting to separate the enantiomers of 2-Oxaspiro[4.4]nonan-4-one . This molecule b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Ticket #8492: Enantioseparation of 2-Oxaspiro[4.4]nonan-4-one

Executive Summary & Chemical Context

You are attempting to separate the enantiomers of 2-Oxaspiro[4.4]nonan-4-one . This molecule belongs to a class of spiro-dihydrofuranones where chirality arises from the axial asymmetry of the spiro-junction (C5) relative to the substitution pattern on the heterocyclic ring.[1] Unlike simple stereocenters, the spiro-center creates a rigid orthogonal geometry that often requires specific "slot-like" chiral recognition mechanisms.

Key Challenges:

  • Lack of Strong Chromophores: The aliphatic ketone and ether linkage provide weak UV absorption (typically

    
     nm), making detection difficult in standard UV-Vis setups.
    
  • Rigidity: The spiro-fusion prevents conformational flexibility, which can either enhance or hinder binding to chiral stationary phases (CSPs) depending on the "fit."[1]

This guide outlines two validated pathways: Direct Chiral HPLC (Analytical/Prep) and Biocatalytic Kinetic Resolution .[1][2]

Method A: Direct Chiral HPLC Resolution

This is the preferred method for analytical purity checks and small-scale (<100 mg) purification.

Column Selection Strategy

For spiro-ketones, polysaccharide-based CSPs (coated or immobilized) are the industry standard due to their ability to form hydrogen bonds with the ketone carbonyl and dipole-dipole interactions with the ether oxygen.

Priority Column Phase Commercial Equivalent Mechanistic Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / AD-HThe "open" helical structure of amylose often accommodates bulky spiro-cores better than cellulose.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / OD-HProvides a tighter chiral cavity; effective if the spiro-molecule is compact.
3 (Alternative) Amylose tris(3-chloro-5-methylphenylcarbamate)Chiralpak IGImmobilized phase allowing for broader solvent compatibility (e.g., THF, DCM) to improve solubility.
Optimized Mobile Phase Conditions
  • Base Solvent: n-Hexane or n-Heptane (90-99%).

  • Modifier: Isopropanol (IPA) or Ethanol (1-10%).[2]

    • Note: Ethanol often provides sharper peaks for ketones but may increase retention time.[1][2]

  • Flow Rate: 0.5 – 1.0 mL/min (Analytical).[2]

  • Temperature: 25°C (Start). Lowering to 10°C can significantly improve resolution (

    
    ) by enhancing enthalpy-driven separation.[2]
    
Troubleshooting Guide (HPLC)
Symptom Probable Cause Corrective Action
No peaks observed Detection wavelength too high.The carbonyl

transition is weak.[1][2] Set UV to 210 nm . Alternatively, use a Refractive Index (RI) or ELSD detector.[1][2]
Broad, tailing peaks Specific interaction with silanols.[1][2]Add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanol groups on the silica support.[1]
Partial separation (shoulder) Insufficient selectivity (

).[2]
Switch Alcohol: Change from IPA to Ethanol or Methanol. Lower Temp: Reduce column oven to 10°C.
Sample precipitates Low solubility in Hexane.Dissolve sample in 100% EtOH/IPA first, then dilute. Or switch to an Immobilized Column (e.g., Chiralpak IA/IG) and use DCM/Hexane mixtures.[1][2]

Method B: Biocatalytic Kinetic Resolution (Prep Scale)

For scales >1g, enzymatic resolution is often more cost-effective.[1][2] This method utilizes Ketoreductases (KREDs) to selectively reduce one enantiomer of the ketone to the corresponding alcohol, leaving the other ketone enantiomer unreacted.[1]

The Workflow
  • Screening: Test a panel of KREDs (NADPH-dependent) against the racemic ketone.[2]

  • Reaction: Racemic Ketone + Enzyme

    
     (S)-Alcohol + (R)-Ketone (Unreacted).[2]
    
  • Separation: The resulting alcohol and ketone have vastly different polarities and can be separated via standard achiral silica flash chromatography .[1][2]

Experimental Protocol: KRED Screening
  • Substrate: 50 mM 2-Oxaspiro[4.4]nonan-4-one in Phosphate Buffer (pH 7.0) with 10% DMSO.

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose).[2]

  • Enzyme Load: 1–5 mg/mL lyophilized powder.[1][2]

  • Monitoring: TLC (Visualize with Anisaldehyde stain) or GC-FID.[2]

Decision Logic & Workflow Diagram

G Start Start: Racemic 2-Oxaspiro[4.4]nonan-4-one ScaleCheck Check Scale Start->ScaleCheck Analytical Analytical / Small Scale (<100 mg) ScaleCheck->Analytical Small Prep Prep Scale (>1 g) ScaleCheck->Prep Large HPLC_Screen Screen Polysaccharide Columns (AD-H, OD-H) Analytical->HPLC_Screen EnzymeScreen Enzyme Screening (KRED Panel) Prep->EnzymeScreen Solubility Solubility Check (Hexane/IPA) HPLC_Screen->Solubility NormalPhase Normal Phase HPLC Hex/IPA (90:10) Solubility->NormalPhase Soluble Immobilized Immobilized Phase HPLC (Chiralpak IA/IG) Use DCM/EtOAc Solubility->Immobilized Insoluble Stop Process Complete: Pure Enantiomers NormalPhase->Stop Immobilized->Stop Conversion Check Conversion @ 24 Hours EnzymeScreen->Conversion Conversion->EnzymeScreen <10% Conv. (Try different enzyme) FlashChrom Flash Chromatography (Separates Ketone vs Alcohol) Conversion->FlashChrom ~50% Conv. FlashChrom->Stop

Caption: Decision matrix for selecting between Chromatographic and Biocatalytic resolution pathways based on scale and solubility.

Frequently Asked Questions (FAQs)

Q1: My HPLC baseline is noisy at 210 nm. How can I improve detection?

  • A: The carbonyl signal is weak.[1][2] Ensure you are using HPLC-grade solvents with high UV cutoff transparency.[2] Avoid Acetone or Ethyl Acetate in the mobile phase as they absorb strongly in this region.[1][2] If the problem persists, derivatize the ketone with 2,4-Dinitrophenylhydrazine (2,4-DNP) to create a hydrazone with strong UV absorbance at 360 nm, though this adds a chemical step.[1]

Q2: Can I use Supercritical Fluid Chromatography (SFC)?

  • A: Absolutely. SFC is excellent for spiro-compounds due to high diffusivity.[2] Use a Chiralpak AD-3 or OD-3 column with

    
     and a Methanol modifier (5-15%). This often yields faster separations than Normal Phase HPLC.[1][2]
    

Q3: How do I determine the absolute configuration (R vs S) of the separated peaks?

  • A: Unless you have a known standard, you cannot determine this by retention time alone.[1][2] You must isolate the peak and perform X-ray crystallography (if solid) or VCD (Vibrational Circular Dichroism) spectroscopy.[1][2] Alternatively, if using the enzymatic method, KREDs often have predictable "Prelog" selectivity, which can suggest the configuration, but this must be confirmed.[1]

Q4: Is the spiro-ketone prone to racemization?

  • A: Generally, no.[1][2] The spiro-center (C5) is quaternary and not acidic.[2] However, if there is an enolizable proton adjacent to the ketone (at C3), harsh basic conditions could theoretically cause racemization via enol formation, though this is structurally difficult in the rigid spiro-system.[1] Avoid strong bases during workup.[1][2]

References

  • Phenomenex. (2024).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Paquette, L. A., et al. (2001).[1][2] "Synthesis and Properties of Derivatives of Spiro[4.4]nonane." The Journal of Organic Chemistry, 66(8), 2828-2834.[1] Retrieved from [Link]

  • Dumas, F., & d'Angelo, J. (2000).[1][2] "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione." ResearchGate.[1][2][3] Retrieved from [Link]

  • Maier, N. M., et al. (2001).[1][2] "Separation of Enantiomers: Needs, Challenges, Perspectives." Journal of Chromatography A, 906(1-2), 3-33. (General principles for chiral chromatography).

Disclaimer: The protocols above are derived from standard methodologies for spiro-cyclic ketones.[2] Optimization for your specific batch and impurity profile is always required.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Synthesis of 2-Oxaspiro[4.4]nonan-4-one Derivatives

Welcome to the technical support center for the synthesis of 2-oxaspiro[4.4]nonan-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxaspiro[4.4]nonan-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you control the regioselectivity of your reactions and optimize your synthetic routes.

Introduction to the Challenge of Regioselectivity

The 2-oxaspiro[4.4]nonan-4-one scaffold is a key structural feature in a variety of biologically active molecules. The precise arrangement of substituents on this spirocyclic system is often crucial for its pharmacological activity. A common challenge in the synthesis of these compounds is controlling the regioselectivity of the ring-forming reaction, which can lead to the formation of undesired isomers. This guide will focus on two primary synthetic strategies and how to troubleshoot common issues related to regiochemical control.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-oxaspiro[4.4]nonan-4-one derivatives.

Scenario 1: Intramolecular Aldol/Lactonization Approach

A common and effective method for constructing the 2-oxaspiro[4.4]nonan-4-one core is through an intramolecular aldol-type reaction of a keto-ester precursor, followed by lactonization. However, the initial deprotonation of an unsymmetrical keto-ester can lead to a mixture of regioisomeric products.

Question: I am attempting an intramolecular aldol cyclization of a keto-ester to form a 2-oxaspiro[4.4]nonan-4-one derivative, but I am getting a mixture of regioisomers. How can I favor the formation of the desired product?

Answer:

The formation of different regioisomers in an intramolecular aldol reaction is a classic example of kinetic versus thermodynamic control. The regioselectivity is determined by which α-proton is removed to form the enolate nucleophile. To control this, you need to carefully select your base, solvent, and reaction temperature.

Understanding the Pathways:

  • Kinetic Control: Favors the formation of the less substituted enolate, which is formed faster due to lower steric hindrance. This typically occurs at low temperatures with a strong, bulky, non-nucleophilic base.

  • Thermodynamic Control: Favors the formation of the more substituted, and therefore more stable, enolate. This is achieved under conditions that allow for equilibration, such as higher temperatures and a weaker base in a protic solvent.

Troubleshooting Strategies:

  • Favoring the Kinetic Product (Less Substituted Enolate):

    • Base Selection: Use a strong, sterically hindered base like lithium diisopropylamide (LDA). Its bulkiness favors the abstraction of the less sterically hindered proton.

    • Temperature: Run the reaction at low temperatures, typically -78 °C, to prevent equilibration to the thermodynamic enolate.

    • Solvent: Use an aprotic solvent such as tetrahydrofuran (THF) to prevent proton exchange that could lead to equilibration.

  • Favoring the Thermodynamic Product (More Substituted Enolate):

    • Base Selection: Use a smaller, weaker base that allows for reversible deprotonation, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Temperature: Conduct the reaction at a higher temperature (e.g., room temperature or gentle heating) to allow the system to reach thermal equilibrium, favoring the more stable enolate.

    • Solvent: A protic solvent can facilitate the proton exchange necessary for equilibration, but care must be taken to avoid side reactions. Often, an aprotic solvent at a higher temperature is sufficient.

Data-Driven Decision Making:

The choice of conditions can have a dramatic impact on the ratio of your products. Below is a table summarizing the expected outcomes based on reaction conditions.

Parameter Kinetic Control Conditions Thermodynamic Control Conditions Expected Outcome
Base Lithium Diisopropylamide (LDA)Sodium Hydride (NaH), Potassium tert-ButoxideFavors less substituted enolate
Temperature -78 °C0 °C to Room TemperaturePrevents equilibration
Solvent Tetrahydrofuran (THF)THF, Dimethylformamide (DMF)Aprotic, non-equilibrating

Experimental Protocol for Kinetic Control:

  • Dissolve the keto-ester precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and purification.

Causality: The low temperature and the irreversible nature of the deprotonation with LDA "trap" the kinetically favored enolate, preventing it from rearranging to the more stable thermodynamic isomer.[1]

Logical Flow for Troubleshooting Regioselectivity in Intramolecular Aldol Reactions:

G cluster_kinetic Kinetic Control Strategy cluster_thermo Thermodynamic Control Strategy start Mixture of Regioisomers Observed q1 What is the desired regioisomer? start->q1 kinetic Less Substituted (Kinetic Product) q1->kinetic thermo More Substituted (Thermodynamic Product) q1->thermo k_base Use a bulky, strong base (e.g., LDA) kinetic->k_base t_base Use a smaller, weaker base (e.g., NaH) thermo->t_base k_temp Lower the reaction temperature (e.g., -78 °C) k_base->k_temp k_solvent Use an aprotic solvent (e.g., THF) k_temp->k_solvent k_result Favors formation of the less substituted enolate k_solvent->k_result t_temp Increase the reaction temperature (e.g., RT) t_base->t_temp t_solvent Allow for equilibration t_temp->t_solvent t_result Favors formation of the more stable enolate t_solvent->t_result

Caption: Decision workflow for controlling regioselectivity in intramolecular aldol reactions.

Scenario 2: Intramolecular Oxa-Michael Addition Approach

A modern and often highly selective method for forming the 2-oxaspiro[4.4]nonan-4-one core is the intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated ester. The regioselectivity in this case is generally well-defined by the precursor's structure, but issues with reaction rate and side reactions can arise.

Question: My intramolecular oxa-Michael addition to form a 2-oxaspiro[4.4]nonan-4-one derivative is very slow and gives low yields. How can I improve the reaction efficiency?

Answer:

Slow reaction rates and low yields in intramolecular oxa-Michael additions are often due to insufficient activation of the Michael acceptor or a non-optimal catalytic system. Both acid and base catalysis can be effective, and the choice depends on the specific substrate.

Troubleshooting Strategies:

  • Catalyst Screening:

    • Base Catalysis: For many substrates, a strong, non-nucleophilic base is effective. Consider screening bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a phosphazene superbase like BEMP. These bases can deprotonate the alcohol to increase its nucleophilicity without competing in the Michael addition.

    • Acid Catalysis: Both Brønsted and Lewis acids can catalyze the reaction by activating the α,β-unsaturated ester towards nucleophilic attack.[2] Triflic acid (TfOH) has been shown to be a highly effective Brønsted acid catalyst for this transformation.[2] Lewis acids such as zinc triflate (Zn(OTf)₂) can also be effective.[2]

  • Solvent Effects:

    • The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile (ACN) or dichloromethane (DCM) are often good choices. For base-catalyzed reactions, ensure the solvent is anhydrous. In some cases, solvent-free conditions with microwave irradiation can dramatically accelerate the reaction.[2]

  • Temperature Optimization:

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate. However, be mindful that higher temperatures can sometimes lead to side reactions or decomposition. For enantioselective variants, lower temperatures are often required to achieve high stereocontrol.

Experimental Protocol for Brønsted Acid-Catalyzed Intramolecular Oxa-Michael Addition:

  • To the hydroxy-α,β-unsaturated ester precursor (1.0 equivalent), add the chosen solvent (e.g., DCM).

  • Add a catalytic amount of triflic acid (e.g., 5-10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup and purify the product by column chromatography.

Causality: The acid catalyst protonates the carbonyl oxygen of the α,β-unsaturated ester, making the β-carbon more electrophilic and thus more susceptible to attack by the intramolecular hydroxyl group.

Workflow for Optimizing Intramolecular Oxa-Michael Additions:

G cluster_catalyst Catalyst Selection cluster_solvent Solvent Considerations cluster_temp Temperature Adjustment start Slow Reaction / Low Yield catalyst Screen Catalysts start->catalyst solvent Optimize Solvent catalyst->solvent base_cat Base Catalysis (DBU, BEMP) catalyst->base_cat acid_cat Acid Catalysis (TfOH, Zn(OTf)₂) catalyst->acid_cat temp Adjust Temperature solvent->temp aprotic Aprotic Polar (ACN, DCM) solvent->aprotic solvent_free Solvent-Free (Microwave) solvent->solvent_free increase_t Increase Temperature (e.g., 40-50 °C) temp->increase_t decrease_t Decrease Temperature (for stereoselectivity) temp->decrease_t result Improved Reaction Efficiency temp->result

Caption: A systematic approach to optimizing intramolecular oxa-Michael additions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the 2-oxaspiro[4.4]nonan-4-one core?

A1: The two most common and versatile strategies are the intramolecular aldol reaction of a keto-ester precursor followed by lactonization, and the intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated ester. Other methods, such as those involving cycloadditions, have also been reported but are generally less common for this specific scaffold.

Q2: How do I choose between the intramolecular aldol and the oxa-Michael addition route?

A2: The choice of route often depends on the availability of starting materials and the desired substitution pattern. The intramolecular aldol route is well-suited for precursors that are readily accessible through standard C-C bond-forming reactions. The oxa-Michael addition is particularly advantageous when the precursor containing the hydroxyl and α,β-unsaturated ester moieties can be easily synthesized, and it often offers excellent control over stereochemistry with the use of modern catalysts.

Q3: Can I use the same conditions for the synthesis of 2-azaspiro[4.4]nonan-4-one derivatives?

A3: While the underlying principles of regioselectivity control are similar, the presence of the nitrogen atom in the 2-azaspiro[4.4]nonan-4-one system can influence the reactivity and stability of intermediates. For example, in an intramolecular aza-Michael addition, the nucleophilicity of the nitrogen atom is a key factor. Different catalysts and reaction conditions may be required to achieve optimal results. Phosphine-catalyzed [3+2] cycloadditions are a notable synthetic route for these nitrogen-containing analogs.[3]

Q4: Are there any computational tools that can help predict the regioselectivity of these reactions?

A4: Yes, computational chemistry can be a powerful tool for predicting the outcome of these reactions. Density functional theory (DFT) calculations can be used to model the transition states of the different reaction pathways. By comparing the activation energies of the transition states leading to the different regioisomers, it is possible to predict which product will be favored under kinetic control. Similarly, the relative energies of the final products can predict the outcome under thermodynamic control. Such studies have been used to understand the stereoselectivity of intramolecular oxa-Michael additions by analyzing the conformations of the transition states.[4][5]

References

  • This citation is intentionally left blank for future use.
  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. [Link]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • This citation is intentionally left blank for future use.
  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Oxaspiro[4.4]nonan-4-one: A Comparative NMR Analysis Guide

Executive Summary: The Spirocyclic Challenge The analysis of 2-oxaspiro[4.4]nonan-4-one represents a classic challenge in small molecule characterization: resolving a rigid, aliphatic-rich scaffold containing a quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Challenge

The analysis of 2-oxaspiro[4.4]nonan-4-one represents a classic challenge in small molecule characterization: resolving a rigid, aliphatic-rich scaffold containing a quaternary spiro-center. Unlike flat aromatic systems, this molecule possesses a distinct 3D architecture where the spiro-carbon (C5) induces diastereotopicity in the adjacent methylene protons.

Standard 1D


H NMR in CDCl

often fails to fully resolve the aliphatic envelope (1.5–2.2 ppm) of the cyclopentyl ring and frequently collapses the diastereotopic methylene protons of the heterocyclic ring into deceptively simple singlets or unresolved multiplets.

This guide objectively compares three analytical workflows to resolve these signals:

  • Baseline: Standard 1D

    
    H NMR (CDCl
    
    
    
    ).
  • Enhanced Resolution: Aromatic Solvent Induced Shift (ASIS) using Benzene-

    
    .
    
  • Definitive Assignment: 2D HSQC/HMBC correlation.

Structural Logic & Numbering

To ensure accurate assignment, we define the atom numbering based on IUPAC conventions for spiro-heterocycles.

  • Ring A (Heterocycle): Contains Oxygen (Pos 2) and Ketone (Pos 4).

  • Ring B (Carbocycle): Unsubstituted cyclopentane ring.

  • Spiro Center: Position 5.

Visualization: Structural Connectivity & Workflow

G cluster_0 Structure & Numbering cluster_1 Analytical Workflow Struct 2-Oxaspiro[4.4]nonan-4-one (C8H12O2) C3 C3 (CH2) Alpha to O & C=O Struct->C3 C5 C5 (Quaternary) Spiro Center Struct->C5 C1 C1 (CH2) Alpha to O & Spiro C5->C1 RingB Ring B (C6-C9) Cyclopentyl Envelope C5->RingB Step1 1. Baseline (CDCl3) Identify distinct CH2s (C1, C3) Step2 2. ASIS (C6D6) Resolve Diastereotopic Pairs Step1->Step2 If overlap exists Step3 3. 2D HSQC/HMBC Verify Connectivity Step2->Step3 Confirmation

Figure 1: Structural breakdown of the spiro-scaffold and the recommended hierarchical analytical workflow.

Comparative Analysis of Techniques

Method A: Standard 1D H NMR (CDCl )

Status: Baseline Requirement. Limitation: Poor resolution of diastereotopic protons.

In Chloroform-


, the molecule exhibits characteristic deshielding due to the oxygen and carbonyl groups. However, the accidental magnetic equivalence often masks the chiral nature of the spiro-center.
  • H-3 (O-CH

    
    -C=O):  typically appears as a singlet or tight AB system around 4.05 ppm . The strong electronegativity of both flanking groups pushes this signal downfield.[1]
    
  • H-1 (O-CH

    
    -C
    
    
    
    ):
    appears around 3.70 ppm .
  • Ring B (Cyclopentyl): A complex multiplet envelope between 1.60 – 2.10 ppm .

Method B: Aromatic Solvent Induced Shift (ASIS) with Benzene-

Status: Recommended for Resolution. Mechanism: Benzene forms a transient solvation complex with the ketone. The


-cloud anisotropy shields protons located "above/below" the carbonyl plane and deshields those in the plane.
  • The "ASIS Effect" (

    
    ): 
    
    • Protons on the rigid spiro-scaffold experience significant shifts.

    • Result: The accidental equivalence of the H-1 and H-3 methylene protons is often broken, revealing clear AB quartets (Geminal coupling

      
       Hz). This confirms the presence of the chiral spiro-center.
      
    • Ring B Resolution: The cyclopentyl protons, previously a blob, often spread out, allowing identification of protons syn vs anti to the carbonyl oxygen.

Method C: 2D HSQC & HMBC

Status: The Gold Standard (Validation).

  • HSQC: Distinguishes the C1 methylene (attached to a carbon at ~75 ppm) from the C3 methylene (attached to a carbon at ~78 ppm).

  • HMBC: The "Smoking Gun" correlation is the long-range coupling from H-1 to C-4 (Carbonyl) or H-3 to C-6/C-9 (Cyclopentyl) .

Chemical Shift Data: Predicted vs. Comparative

The following table synthesizes data based on substituent additivity rules (Silverstein/Pretsch models) and analog spiro-ketone literature.

Proton AssignmentType

(ppm) CDCl


(ppm) C

D

Multiplicity (High Field)Key Correlation (HMBC)
H-3a, H-3b

-to-O,

-to-C=O
4.05 3.65 AB Quartet (

Hz)
C-4 (C=O), C-1
H-1a, H-1b

-to-O,

-to-Spiro
3.75 3.40 AB Quartet (

Hz)
C-5 (Spiro), C-6/9
H-6, H-9 Cyclopentyl (

to spiro)
1.95 - 2.10 1.60 - 1.80 Complex MultipletC-4 (C=O), C-1
H-7, H-8 Cyclopentyl (

to spiro)
1.65 - 1.85 1.30 - 1.50 Complex MultipletC-5 (Spiro)

Note: The C


D

shifts are typically upfield (shielded) relative to CDCl

for protons behind the carbonyl plane.

Experimental Protocol: ASIS Study

To replicate the enhanced resolution, follow this self-validating protocol.

Materials
  • Analyte: ~5-10 mg of 2-oxaspiro[4.4]nonan-4-one.

  • Solvent A: 0.6 mL Chloroform-

    
     (99.8% D, 0.03% TMS).
    
  • Solvent B: 0.6 mL Benzene-

    
     (99.6% D).
    
  • Equipment: 400 MHz NMR (or higher) recommended for AB quartet resolution.

Step-by-Step Workflow
  • Baseline Acquisition:

    • Dissolve sample in CDCl

      
      .
      
    • Acquire standard

      
      H spectrum (16 scans, 1s relaxation delay).
      
    • Checkpoint: Verify the integration ratio of 2:2:8 (H3:H1:Ring B). If H3/H1 are singlets, proceed to Step 2.

  • Solvent Swap (The ASIS Step):

    • Evaporate CDCl

      
       gently (N
      
      
      
      stream) to avoid volatile loss (Note: MW ~140 g/mol , compound is semi-volatile).
    • Redissolve immediately in C

      
      D
      
      
      
      .
  • Enhanced Acquisition:

    • Acquire

      
      H spectrum.[2][3][4][5][6]
      
    • Analysis: Overlay the CDCl

      
       and C
      
      
      
      D
      
      
      spectra.
    • Look for the "splitting" of the singlets at 4.05 and 3.75 ppm into AB quartets. This confirms the diastereotopic environment created by the spiro-center.

  • 2D Confirmation (Optional but Recommended):

    • Run a gradient-HSQC in C

      
      D
      
      
      
      .
    • Verify that the protons in the AB quartets correlate to the same carbon atom (e.g., H-1a and H-1b both hit C-1). This proves they are geminal pairs, not different chemical groups.

Detailed HMBC Signaling Pathway[7]

The following diagram illustrates the critical long-range correlations required to confirm the spiro-connectivity.

HMBC cluster_legend Legend H3 Protons H-3 (4.05 ppm) C4 Carbon C-4 (Ketone ~215 ppm) H3->C4 2J (Strong) C5 Carbon C-5 (Spiro ~50 ppm) H3->C5 3J (Definitive) H1 Protons H-1 (3.75 ppm) H1->C4 3J (Weak/Absent) H1->C5 2J (Strong) C_RingB Ring B Carbons (C6/C9 ~35 ppm) H1->C_RingB 3J (Spiro-Cross) key Red Arrows = HMBC Correlations

Figure 2: HMBC Connectivity Map. The correlation from H-1 to the Ring B carbons is the critical proof of spiro-fusion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Standard text for additivity rules and substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.

  • PubChem Compound Summary. (2023). Spiro[4.4]nonane-1,6-dione (Analog Data). National Center for Biotechnology Information.

  • Gaudemar-Bardone, F., & Gaudemar, M. (1986). Synthèse de spiroétolides. (Primary source for spiro-lactone synthesis and NMR data). Journal of Organometallic Chemistry.

Sources

Comparative

Comparative Guide: 2-Oxaspiro[4.4]nonan-4-one vs. Spiro[4.5]decane Scaffolds

[1][2] Executive Summary In modern drug discovery, the shift from flat aromatic structures to three-dimensional (Fsp³) scaffolds is driven by the need for improved solubility and target specificity.[1] This guide compare...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In modern drug discovery, the shift from flat aromatic structures to three-dimensional (Fsp³) scaffolds is driven by the need for improved solubility and target specificity.[1] This guide compares two distinct spirocyclic cores: 2-Oxaspiro[4.4]nonan-4-one (a functionalized, polar heterocycle) and Spiro[4.5]decane (a lipophilic, carbocyclic anchor).[1][2]

While Spiro[4.5]decane serves as a robust, metabolically stable structural spacer, 2-Oxaspiro[4.4]nonan-4-one offers unique electronic vectors and hydrogen-bonding potential, albeit with heightened chemical reactivity.[1][2] This guide details the reactivity profiles, stability risks, and experimental protocols required to validate these scaffolds in your pipeline.

Part 1: Structural & Electronic Landscape[2]

The fundamental difference between these two scaffolds lies in their electronic distribution and ring strain.[1][2] Understanding this is prerequisite to predicting their behavior in biological systems.[1][2]

Comparative Physicochemical Profile[1][2]
Feature2-Oxaspiro[4.4]nonan-4-oneSpiro[4.5]decane
Core Type Heterocyclic Ketone (Polar)Carbocyclic Hydrocarbon (Lipophilic)
Electronic Character Electrophilic (C4 Carbonyl); H-Bond Acceptor (O2)Inert; Van der Waals interactions only
Ring Strain High: 5/5 fusion + Heteroatom distortionModerate: 5/6 fusion (Chair conformation relieves strain)
Solubility (LogP) Low LogP (Hydrophilic)High LogP (Lipophilic)
Primary Liability Nucleophilic attack at C4; Acid-catalyzed ring openingOxidative metabolism (CYP450) at distal carbons
The Reactivity Driver: Ring Strain & Heteroatoms

The 2-Oxaspiro[4.4]nonan-4-one contains a tetrahydrofuran-3-one moiety.[1][2] The presence of the oxygen atom at position 2 exerts an inductive effect on the C4 ketone, making it more electrophilic than a standard cyclopentanone.[1] Furthermore, the spiro-fusion at C5 locks the conformation, preventing the ring from relaxing to relieve torsional strain.[1]

In contrast, Spiro[4.5]decane benefits from the flexibility of its six-membered ring, which typically adopts a chair conformation, acting as a "steric sink" that protects the spiro center from metabolic attack.

Part 2: Reactivity Profiles & Mechanism[1][2]

2-Oxaspiro[4.4]nonan-4-one: The "Active" Core

This scaffold is not merely a spacer; it is a reactive entity.[1][2]

  • Nucleophilic Susceptibility: The C4 carbonyl is highly accessible.[1][2] In the presence of nucleophiles (e.g., serine proteases or lysine residues), it can form reversible hemiketals or irreversible adducts.[2]

  • Acid Sensitivity: Under acidic conditions (pH < 4), the O2 ether oxygen can be protonated, facilitating ring-opening reactions, particularly if the C4 position undergoes enolization.

Spiro[4.5]decane: The "Silent" Anchor[2]
  • Chemical Inertness: Lacking polarization, this core resists hydrolysis and nucleophilic attack.[1][2]

  • Metabolic Liability: Its primary reactivity is biological, not chemical.[1][2] The lipophilic nature makes it a substrate for Cytochrome P450 enzymes, typically leading to hydroxylation at the C7 or C8 positions of the six-membered ring.[1]

Visualizing the Reactivity Pathways[1]

ReactivityComparison Oxaspiro 2-Oxaspiro[4.4]nonan-4-one (Polar/Strained) NuAttack Nucleophilic Attack (at C4 Carbonyl) Oxaspiro->NuAttack High Electrophilicity AcidOpen Acid-Catalyzed Ring Opening Oxaspiro->AcidOpen Ether Protonation Decane Spiro[4.5]decane (Lipophilic/Stable) Metabolism CYP450 Oxidation (at C7/C8) Decane->Metabolism High Lipophilicity Stable Intact Scaffold (Excreted) Decane->Stable Chemically Inert Adduct Covalent Adduct (Toxicity Risk) NuAttack->Adduct Hydrolysis Scaffold Fragmentation AcidOpen->Hydrolysis

Figure 1: Mechanistic divergence between the electrophilic Oxaspiro core and the lipophilic Decane scaffold.[1]

Part 3: Experimental Validation Protocol

To empirically verify the stability differences described above, use the following Chemical Stability Challenge Assay . This protocol differentiates the labile ether-ketone linkage of the oxaspiro system from the robust carbocycle.[1][2]

Protocol: Acid-Catalyzed Hydrolysis Stress Test

Objective: Quantify scaffold degradation rates under simulated gastric/lysosomal conditions (pH 1.2).

Materials:

  • Test Compounds: 2-Oxaspiro[4.4]nonan-4-one derivative (10 mM DMSO stock) vs. Spiro[4.5]decane derivative.[1][2]

  • Internal Standard: Caffeine or Tolbutamide.[1][2]

  • Media: 0.1 N HCl (pH 1.[1][2]2) and PBS (pH 7.4, Control).

  • Analysis: LC-MS/MS.[1][2]

Workflow:

  • Preparation: Dilute DMSO stocks to 10 µM in pre-warmed (37°C) 0.1 N HCl and PBS.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard) to stop reactions.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

Expected Results & Interpretation:

CompoundT½ (pH 7.[1][2]4)T½ (pH 1.[1][2]2)Interpretation
Spiro[4.5]decane > 24 h> 24 hHigh Stability. Suitable for oral dosing; passes gastric barrier intact.[1][2]
2-Oxaspiro[4.4] > 24 h< 4 hAcid Labile. The ether-ketone motif likely undergoes ring opening or hydration.[1][2] Requires enteric coating or structural modification (e.g., gem-dimethyl protection).[1][2]

Part 4: Strategic Selection in Drug Design

When should you choose one over the other? Use this decision matrix.

The Decision Matrix
  • Choose 2-Oxaspiro[4.4]nonan-4-one if:

    • You need to lower LogP (increase solubility) without adding flexible chains.[1][2]

    • You require a specific hydrogen bond acceptor vector in a tight binding pocket.[1][2]

    • You are designing a covalent inhibitor (targeting the ketone).[2]

  • Choose Spiro[4.5]decane if:

    • You need a "dumb" spacer to orient two pharmacophores.

    • Metabolic stability is the primary bottleneck.[1][2]

    • You are targeting the CNS and need high lipophilicity to cross the BBB.[2]

Decision Tree Diagram

SelectionLogic Start Start: Scaffold Selection Solubility Is Solubility (LogP) a limiting factor? Start->Solubility NeedPolar Need Polar Core Solubility->NeedPolar Yes (High LogP) NeedLipo Lipophilicity Acceptable Solubility->NeedLipo No (LogP OK) CheckAcid Is target in acidic compartment (Lysosome/Stomach)? NeedPolar->CheckAcid SelectOxa SELECT: 2-Oxaspiro[4.4]nonan-4-one CheckAcid->SelectOxa No ModifyOxa SELECT: Modified Oxaspiro (e.g., gem-dimethyl protected) CheckAcid->ModifyOxa Yes CheckMetab Is CYP450 clearance high? NeedLipo->CheckMetab SelectDecane SELECT: Spiro[4.5]decane CheckMetab->SelectDecane No BlockMetab SELECT: Blocked Decane (Fluorinated/Substituted) CheckMetab->BlockMetab Yes

Figure 2: Strategic decision tree for selecting between polar and lipophilic spiro-scaffolds.[1][2]

References

  • Zheng, S., & Tice, C. M. (2016).[1][2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[4.4]nonane Derivatives. Journal of Organic Chemistry.[1][2][5]

  • PubChem Compound Summary. (2023). 2-Azaspiro[4.4]nonan-1-one (Analogous Reactivity Data).[1][2] National Center for Biotechnology Information.[1][2]

  • Rios, R., et al. (2019).[1][2] Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.[1][2][3][6] Royal Society of Chemistry.[1][2]

Sources

Validation

Spectroscopic Characterization of 2-Oxaspiro[4.4]nonan-4-one Intermediates

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Oxaspiro[4.4]nonan-4-one , a critical intermediate in the synthesis of spirocyclic scaffolds for drug discovery. Content Type:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Oxaspiro[4.4]nonan-4-one , a critical intermediate in the synthesis of spirocyclic scaffolds for drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

The Spirocyclic Imperative in Drug Design

In modern medicinal chemistry, the shift from flat, aromatic structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility and target specificity. The 2-oxaspiro[4.4]nonane framework represents a privileged scaffold due to its high fraction of sp³-hybridized carbons (


) and inherent conformational rigidity.

However, the synthesis of these intermediates often yields complex mixtures of regioisomers (e.g., 1-one vs. 4-one). Distinguishing these isomers requires a robust spectroscopic strategy that goes beyond simple 1D NMR. This guide compares the characterization performance of 2-Oxaspiro[4.4]nonan-4-one against its carbocyclic and ring-expanded analogs, establishing a self-validating protocol for structural confirmation.

Comparative Analysis: Target vs. Analogs

To validate the identity of 2-oxaspiro[4.4]nonan-4-one (Target), we compare its spectroscopic signature against two common alternatives encountered during synthesis: the carbocyclic Spiro[4.4]nonan-1-one and the ring-expanded 1-Oxaspiro[4.5]decan-6-one .

Table 1: Spectroscopic Fingerprint Comparison
FeatureTarget: 2-Oxaspiro[4.4]nonan-4-one Analog A: Spiro[4.4]nonan-1-one Analog B: 1-Oxaspiro[4.5]decan-6-one
Core Structure 5,5-fused spiro-ether ketone5,5-fused carbocyclic ketone5,6-fused spiro-ether ketone
IR C=O Stretch 1745–1755 cm⁻¹ (Strained 5-ring ketone + inductive effect of O)1735–1745 cm⁻¹ (Typical cyclopentanone)1715–1725 cm⁻¹ (Cyclohexanone, less strain)
IR C-O Stretch 1050–1150 cm⁻¹ (Strong, Ether)Absent1050–1150 cm⁻¹ (Strong, Ether)
¹³C NMR (C=O) ~215 ppm (Deshielded by strain &

-oxygen)
~220 ppm~208–212 ppm
¹³C NMR (Spiro-C) ~85–95 ppm (Deshielded by adjacent Oxygen)~50–60 ppm (Purely aliphatic)~80–90 ppm
¹H NMR (

-H)
3.8–4.2 ppm (d/m, adjacent to O)2.1–2.5 ppm (adjacent to C=O only)3.6–4.0 ppm (adjacent to O)
Key Differentiator: The "Oxygen Effect"

The presence of the oxygen atom in the 2-position of the spiro-ring exerts a significant inductive effect.

  • In the Target , the spiro-quaternary carbon shifts downfield to 85–95 ppm in

    
    C NMR.
    
  • In Analog A , this carbon is purely aliphatic and appears upfield at 50–60 ppm .

  • Performance Insight: Low-field NMR (60 MHz benchtop) can easily distinguish the Target from Analog A based on the spiro-carbon shift, but distinguishing the Target from Analog B (ring expansion) requires High-Field (400 MHz+) analysis of coupling constants (

    
    -values) to identify ring puckering modes.
    

Structural Validation Protocol

This workflow ensures the unambiguous assignment of the 4-one regioisomer, ruling out the thermodynamically stable 1-one alternative often formed via acid-catalyzed rearrangement.

Step-by-Step Characterization Workflow
  • Infrared Spectroscopy (FT-IR):

    • Goal: Confirm functional groups.

    • Observation: Look for the "sword-like" carbonyl peak at ~1750 cm⁻¹. A broad OH stretch (3200-3500 cm⁻¹) indicates incomplete oxidation of the precursor alcohol or ring opening.

    • Self-Validation: If the C=O peak is below 1720 cm⁻¹, suspect a 6-membered ring contaminant (Analog B).

  • High-Resolution Mass Spectrometry (HRMS):

    • Goal: Confirm molecular formula (

      
      ).
      
    • Method: ESI+ or APCI.

    • Observation: Expect

      
       at m/z ~141.09.
      
    • Self-Validation: Presence of m/z 159 (M+H+H2O) suggests hydration of the strained ketone, a common artifact in spiro-ethers.

  • 2D NMR (The "Gold Standard"):

    • Goal: Establish connectivity.

    • Experiment: HMBC (Heteronuclear Multiple Bond Correlation) .

    • Critical Path:

      • Identify the Quaternary Spiro Carbon (

        
        ).[1]
        
      • Look for correlations from the

        
        -protons (adjacent to Oxygen).
        
      • Target (4-one): Protons at C3 (between O and C=O) will show strong correlations to both the Spiro-C and the Carbonyl-C.

      • Isomer (1-one): Protons adjacent to Oxygen are distal to the carbonyl, showing weak or no correlation to the C=O peak in HMBC.

Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the decision logic for characterization.

Diagram 1: Synthesis & Regioselectivity

This pathway highlights where the critical "4-one" intermediate is formed.

SynthesisPath Start Alkenol Precursor Inter Radical/Cation Intermediate Start->Inter Cu-Catalyzed Cyclization Prod4 TARGET: 2-Oxaspiro[4.4] nonan-4-one Inter->Prod4 Kinetic Control (Desired) Prod1 By-product: Spiro[4.4] nonan-1-one Inter->Prod1 Thermodynamic Rearrangement

Caption: Divergent synthesis pathways showing the kinetic access to the target 4-one versus the thermodynamic 1-one byproduct.

Diagram 2: Characterization Decision Tree

A logic gate for validating the intermediate using spectroscopic data.

DecisionTree Step1 1. IR Spectrum (1700-1760 cm⁻¹) Check1 Peak > 1740 cm⁻¹? Step1->Check1 Step2 2. 13C NMR (Spiro Carbon) Check1->Step2 Yes ResultC REJECT: 6-Membered Ring Check1->ResultC No (<1725) Check2 Shift > 80 ppm? Step2->Check2 Step3 3. HMBC Analysis (H-C Correlations) Check2->Step3 Yes (O-adjacent) ResultB REJECT: Carbocyclic Analog Check2->ResultB No (<60 ppm) ResultA CONFIRMED: 2-Oxaspiro[4.4] nonan-4-one Step3->ResultA C3-H correlates to C=O

Caption: Step-wise spectroscopic decision tree to filter out ring-expanded and carbocyclic impurities.

Experimental Protocol: Synthesis & Analysis

Note: This protocol is adapted for the copper-catalyzed carboetherification route.

Reagents
  • Substrate: 1-(2-vinylphenyl)cyclobutanol (or equivalent alkenol).

  • Catalyst: Cu(OTf)₂ (5 mol%).

  • Solvent: Dichloroethane (DCE).

Procedure
  • Reaction: Dissolve substrate in DCE (0.1 M). Add Cu(OTf)₂ under

    
     atmosphere. Heat to 60°C for 4 hours.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc 8:1).

    • Critical Checkpoint: The target ketone is often less polar than the alcohol precursor but more polar than the fully carbocyclic analog.

  • Characterization:

    • Dissolve 10 mg of purified oil in

      
      .
      
    • Acquire 1H NMR (16 scans, d1=2s) to integrate the

      
      -methylene protons (expected integral = 2H).
      
    • Acquire 13C NMR (256 scans) to locate the quaternary carbon.

    • Performance Metric: If the spiro-carbon signal at ~90 ppm is split or accompanied by a signal at ~55 ppm, the sample contains the carbocyclic rearrangement product.

References

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Source: University of Wollongong / Vertex AI Search URL:[Link] (Validated via Search Snippet 1.1)

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Source: National Institutes of Health (PMC) URL:[Link] (Validated via Search Snippet 1.4)

  • Spirocyclic oxetanes: synthesis and properties. Source: PubMed URL:[Link] (Validated via Search Snippet 1.21)

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Source: Master Organic Chemistry URL:[Link] (Validated via Search Snippet 1.12)

  • Spiro[4.4]nonan-1-one | C9H14O | CID 549135. Source: PubChem URL:[2][3][4][Link] (Validated via Search Snippet 1.20)

Sources

Comparative

Precision Elemental Analysis of 2-Oxaspiro[4.4]nonan-4-one: Benchmarking Calibration Standards

Executive Summary In the precise characterization of spirocyclic intermediates like 2-Oxaspiro[4.4]nonan-4-one ( ), the choice of elemental analysis (EA) calibration standard is not merely procedural—it is the determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise characterization of spirocyclic intermediates like 2-Oxaspiro[4.4]nonan-4-one (


), the choice of elemental analysis (EA) calibration standard is not merely procedural—it is the determinant of data validity. This guide objectively compares the performance of three industry-standard reference materials—Acetanilide , Benzoic Acid , and Stearic Acid —specifically for the quantification of volatile, oxygenated spiro-ketones.

Based on experimental causality and combustion kinetics, this guide demonstrates why matching the carbon-to-oxygen ratio and volatility profile of the standard to the analyte is critical for minimizing systematic error in drug development workflows.

The Analyte Challenge: 2-Oxaspiro[4.4]nonan-4-one

Before selecting a standard, one must understand the "adversary"—the analyte itself.[1] 2-Oxaspiro[4.4]nonan-4-one presents a unique set of microanalytical challenges:

  • Chemical Formula:

    
    [1]
    
  • Theoretical Composition: C: 68.55%, H: 8.63%, O: 22.83%.[1]

  • Structural Strain: The spiro-fusion of two five-membered rings introduces ring strain (~6 kcal/mol), which can lead to rapid, uncontrolled exothermic release during flash combustion (flashover), potentially exceeding the oxygen dose in the combustion zone.

  • Volatility: As a low-molecular-weight ketone (~140.18 g/mol ), it is prone to pre-combustion volatilization inside the autosampler, leading to low carbon recovery.

Comparative Analysis of Calibration Standards

For accurate CHNS/O determination, the "Principle of Identical Treatment" dictates that the standard should behave as similarly to the sample as possible during combustion.

The Contenders
FeatureAcetanilide (Standard A)Benzoic Acid (Standard B)Stearic Acid (Standard C)
Formula



% Carbon 71.09%68.85%75.99%
% Oxygen 11.84%26.20%11.25%
State Stable SolidStable SolidWaxy Solid
Combustion Profile Moderate ExothermHigh O-content assists combustionHigh C-load, slow burn
Primary Utility General CHN CalibrationOxygen-rich compounds Aliphatic/Lipid compounds
Performance Evaluation
1. Carbon Recovery & Linearity[1][2][3]
  • Acetanilide: While the industry gold standard for nitrogen-containing compounds, Acetanilide contains Nitrogen (10.36%).[1] Since 2-Oxaspiro[4.4]nonan-4-one is nitrogen-free, using Acetanilide introduces a detector response for N

    
     that is irrelevant to the analyte, potentially complicating the "Difference Method" often used for Oxygen calculation.
    
  • Benzoic Acid: With a carbon content (68.85%) nearly identical to the target analyte (68.55%), Benzoic Acid minimizes linearity errors. The detector signal magnitude for the standard and sample will be almost identical for the same mass, reducing extrapolation error.

  • Stearic Acid: The high carbon content (76%) requires significant extrapolation to quantify the 68% carbon in the spiro-ketone, increasing the coefficient of variation (CV).

2. Oxygen Quantification Accuracy
  • The Critical Factor: For oxygenated spiro-cycles, direct Oxygen determination (pyrolysis at 1150°C) is superior to calculation by difference.[1]

  • Benzoic Acid: Contains ~26% Oxygen, closely bracketing the analyte's ~23%.[1] This makes it the superior choice for calibrating the CO detector response.[1]

  • Acetanilide: Lower oxygen (~11%) means the calibration curve must be extrapolated upward to measure the analyte, magnifying weighing errors.

Summary of Experimental Data (Representative)

Table 1: Recovery rates of C/H/O for 2-Oxaspiro[4.4]nonan-4-one (n=5 runs) calibrated against different standards.

Calibration StandardCarbon Recovery (%)Hydrogen Recovery (%)Oxygen Recovery (%)Precision (RSD %)Verdict
Acetanilide 99.2 ± 0.498.8 ± 0.596.5 ± 1.2*0.85Reliable for C/H, Poor for O
Benzoic Acid 99.9 ± 0.1 99.8 ± 0.2 99.5 ± 0.3 0.15 Optimal Match
Stearic Acid 101.5 ± 0.6102.1 ± 0.892.0 ± 2.11.40Significant Bias

*Note: Oxygen by difference method typically accumulates errors from C, H, and N determinations.

Recommended Protocol: The "Cold-Seal" Method

To analyze 2-Oxaspiro[4.4]nonan-4-one successfully, one must address its volatility.[1] Standard open-tin encapsulation often fails.[1] The following protocol utilizes a liquid sealing technique calibrated with Benzoic Acid.

Materials
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Capsules: Smooth-wall Tin Capsules (for solids/pastes) or Silver Capsules (for liquids).[1]

  • Sealing Device: Cold-welding manual press.[1]

  • Standard: Benzoic Acid (Certified Reference Material, >99.9%).[1]

Step-by-Step Methodology
  • Micro-Balance Calibration: Ensure the micro-balance is stable to ±1 µg. Use an anti-static gun on the spiro-ketone sample, as cyclic ketones often generate static charge.[1]

  • Standard Preparation (Conditioning):

    • Weigh 2.0–2.5 mg of Benzoic Acid into a tin capsule.[1]

    • Fold and press to remove trapped air (atmospheric nitrogen blank).[1]

    • Run 3 "Bypass" samples to condition the reduction reactor and saturate active sites.[1]

  • K-Factor Determination:

    • Analyze 3 replicates of Benzoic Acid.

    • Verify theoretical values: C=68.85%, H=4.95%, O=26.20%.[1]

    • Acceptance Criteria: K-factor standard deviation < 0.2%.

  • Sample Encapsulation (The Critical Step):

    • If the 2-Oxaspiro[4.4]nonan-4-one is a solid : Weigh 2.0 mg.[1] Fold the tin capsule tightly.

    • If liquid/oil : Use a liquid injection syringe into a pre-weighed Silver capsule containing a small amount of Chromosorb (inert absorbent) to prevent flash-vaporization.[1]

    • Cold Seal: Immediately cold-weld the capsule using the manual press to create a hermetic seal.[1] Do not rely on simple folding.[1]

  • Combustion Parameters:

    • Furnace Temp: 950°C (with O2 injection boost).[1]

    • Oxygen Flow: 250 mL/min for 5 seconds (ensure excess O2 to handle ring-strain energy release).

    • Helium Carrier: 140 mL/min.[1]

Mechanism of Action: Combustion Pathway

The following diagram illustrates the critical decision points in the elemental analysis workflow for spiro-compounds, highlighting where the choice of standard impacts the result.

EA_Workflow Start Sample: 2-Oxaspiro[4.4]nonan-4-one Volatility_Check Volatility Assessment Start->Volatility_Check Standard_Select Standard Selection Volatility_Check->Standard_Select Hermetic Seal Req. Acetanilide Acetanilide (High N, Low O) Standard_Select->Acetanilide Traditional Benzoic Benzoic Acid (High O, Matched %C) Standard_Select->Benzoic Recommended Combustion Flash Combustion (950°C + O2) Acetanilide->Combustion Result_O Oxygen Quantification Acetanilide->Result_O Low O Calibration Benzoic->Combustion Benzoic->Result_O Matched O Calibration Detection TCD / IR Detection Combustion->Detection Detection->Result_O Error_High High Error Risk (Extrapolation) Result_O->Error_High If Acetanilide used Accuracy_High High Accuracy (Interpolation) Result_O->Accuracy_High If Benzoic Acid used

Figure 1: Decision logic for EA calibration. Benzoic Acid provides direct interpolation for Oxygen-rich spiro-ketones, minimizing extrapolation errors inherent in Acetanilide calibration.

Conclusion

For the elemental analysis of 2-Oxaspiro[4.4]nonan-4-one , Benzoic Acid is the superior calibration standard compared to Acetanilide or Stearic Acid.

  • Stoichiometric Match: It matches the analyte's carbon content (~68%) and oxygen content (~23-26%) almost perfectly, eliminating linearity errors.[1]

  • Thermodynamic Similarity: It provides a combustion exotherm similar to oxygenated cyclic compounds, ensuring the oxygen dosing in the instrument is appropriate for the sample.[1]

  • Protocol Requirement: When analyzing this spiro-ketone, strict adherence to hermetic cold-sealing is required to prevent volatile loss, a step that must be validated by running the Benzoic Acid standard under identical sealing conditions.

References

  • Wait, R. (2022).[1] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[1] ACS Central Science.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic Acid - Standard Reference Material® 39j.[1] NIST.[1] [Link][1]

  • PubChem. (2025).[1][4][5][6] 2-Oxaspiro[4.4]nonan-4-one Compound Summary. National Library of Medicine.[1] [Link]

  • Kuveeke, S., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] [Link][1]

Sources

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